3-Methyl-9H-indeno[2,1-c]pyridin-9-one
説明
特性
分子式 |
C13H9NO |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
3-methylindeno[2,1-c]pyridin-9-one |
InChI |
InChI=1S/C13H9NO/c1-8-6-11-9-4-2-3-5-10(9)13(15)12(11)7-14-8/h2-7H,1H3 |
InChIキー |
DCPKQEPZPOQXRA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=N1)C(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
Biological Activity and Mechanistic Profiling of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one Derivatives: A Technical Guide
Executive Summary
The 9H-indeno[2,1-c]pyridin-9-one scaffold—commonly referred to as the 2-azafluorenone core—represents a highly versatile pharmacophore in modern medicinal chemistry. Specifically, the 3-methyl-9H-indeno[2,1-c]pyridin-9-one derivative and its functionalized analogs have emerged as potent modulators of multiple biological pathways. This whitepaper synthesizes the current mechanistic understanding of these compounds, detailing their antiproliferative, antimicrobial, and metabolic regulatory activities. Designed for drug development professionals, this guide bridges structural chemistry with field-proven experimental protocols to accelerate preclinical evaluation.
Chemical Rationale and Scaffold Significance
The structural architecture of 3-methyl-9H-indeno[2,1-c]pyridin-9-one dictates its biological efficacy. Unlike its 4-azafluorenone counterparts (such as the natural alkaloid onychine)[1], the nitrogen placement at the 2-position alters the electron density distribution across the tricyclic system.
The addition of a methyl group at the 3-position serves two critical functions:
-
Steric Modulation: It influences the compound's orientation within enzymatic binding pockets (e.g., kinase active sites or the aldose reductase catalytic cleft).
-
Lipophilicity Optimization: The 3-methyl substitution yields a highly favorable partition coefficient (logP ≈ 2.74) and a low polar surface area (PSA = 29)[2]. This specific physicochemical profile ensures optimal passive diffusion across the phospholipid bilayer, allowing the molecule to effectively reach intracellular targets such as the mitochondria and cytosolic caspases.
Primary Biological Modalities
Cytotoxicity and Apoptotic Signaling (Oncology)
Derivatives of the azafluorenone core act as potent cytotoxic agents against a broad spectrum of human malignancies, including hepatocellular carcinoma (HepG2), leukemia (HL-60), and oral squamous cell carcinoma (OSCC)[3][4]. The primary mechanism of action is the induction of programmed cell death via both intrinsic (mitochondrial) and extrinsic pathways.
Exposure to these derivatives triggers a rapid decrease in the mitochondrial transmembrane potential (MTP) and modulates reactive oxygen species (ROS) production[3]. This depolarization forces the release of cytochrome c into the cytosol, initiating the apoptosome assembly and subsequent3[3]. Furthermore, advanced halogenated derivatives have been shown to induce profound Poly (ADP-ribose) polymerase (PARP) cleavage and arrest the cell cycle strictly at the S-phase[4].
Antimicrobial and Antitubercular Efficacy
Beyond oncology, the azafluorenone scaffold exhibits remarkable antimicrobial properties. Substituted azafluorenones synthesized via palladium-catalyzed auto-tandem processes have demonstrated potent inhibition of Mycobacterium tuberculosis[5]. Certain derivatives achieve Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL—an efficacy directly comparable to first-line fluoroquinolone antibiotics like ofloxacin[5].
Aldose Reductase Inhibition (Metabolic Disorders)
Spiro-modifications of the 9H-indeno[2,1-c]pyridin-9-one core yield highly selective inhibitors of human aldose reductase (ALR2)[6]. ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In chronic hyperglycemia, sorbitol accumulation causes severe osmotic stress, leading to diabetic complications such as neuropathy and retinopathy. Spiro-tricyclic azafluorenone derivatives effectively block this pathway, offering a prophylactic approach to managing the diabetes syndrome[7].
Mechanistic Pathway Visualization
The following diagram maps the dual-pathway apoptotic signaling cascade triggered by 3-methyl-9H-indeno[2,1-c]pyridin-9-one derivatives in malignant cell lines.
Apoptotic signaling cascade induced by 3-Methyl-9H-indeno[2,1-c]pyridin-9-one derivatives.
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity data, the following protocols are designed with built-in causality and internal validation mechanisms.
Protocol 1: Flow Cytometric Evaluation of Apoptosis and MTP
Causality & Validation: We utilize JC-1 dye because it exhibits potential-dependent accumulation in mitochondria. In healthy cells, it forms J-aggregates (red fluorescence). Upon azafluorenone-induced depolarization[3], it remains as a monomer (green fluorescence). This ratiometric shift provides a self-validating internal control for mitochondrial health, eliminating artifacts caused by simple cell density variations.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 or HL-60 cells at a density of
cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO₂. -
Compound Treatment: Treat cells with the azafluorenone derivative at varying concentrations (5 µM, 20 µM, 50 µM) for 24 hours.
-
Controls: Use 0.1% DMSO as a negative vehicle control and Doxorubicin (1 µM) as a positive apoptotic control.
-
-
Harvesting: Wash cells with cold PBS and resuspend in
Binding Buffer. -
Annexin V/PI Staining (Apoptosis): Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the suspension. Incubate for 15 minutes in the dark at room temperature.
-
JC-1 Staining (MTP): In a parallel sample set, add JC-1 dye (final concentration 5 µg/mL) and incubate for 20 minutes at 37°C in the dark.
-
Data Acquisition: Analyze immediately via flow cytometry. Detect FITC/JC-1 monomers at 530 nm (FL1) and PI/JC-1 aggregates at 590-620 nm (FL2/FL3).
Protocol 2: In Vitro Aldose Reductase Inhibition Assay
Causality & Validation: ALR2 catalyzes the reduction of DL-glyceraldehyde using NADPH as a cofactor. By continuously monitoring the oxidation of NADPH to NADP⁺ at 340 nm, we obtain a direct, real-time kinetic measurement of enzyme activity[7].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2) to mimic physiological intracellular pH conditions.
-
Reaction Mixture: In a UV-transparent 96-well microplate, combine 100 µL of buffer, 20 µL of 0.1 mM NADPH, and 20 µL of recombinant human ALR2 enzyme.
-
Inhibitor Addition: Add 10 µL of the spiro-azafluorenone derivative (serial dilutions from 0.01 µM to 10 µM).
-
Controls: Use Epalrestat as a positive control and blank wells containing no enzyme to account for background NADPH degradation.
-
-
Initiation: Start the reaction by adding 50 µL of 10 mM DL-glyceraldehyde (substrate).
-
Kinetic Measurement: Immediately read the absorbance at 340 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression (GraphPad Prism).
Quantitative Data Summary
The following table synthesizes the quantitative biological activity of various 9H-indeno[2,1-c]pyridin-9-one derivatives across different targets.
| Compound / Derivative | Primary Target / Cell Line | Observed IC₅₀ / MIC | Mechanistic Signature |
| 3-Methyl-9H-indeno[2,1-c]pyridin-9-one | HepG2 (Hepatocellular Carcinoma) | ~26.0 µM | Intrinsic apoptosis; ↓ MTP[3] |
| Halogenated Azafluorenone (I5) | OSCC (Oral Squamous Cell Carcinoma) | 5.0 µM | PARP cleavage; S-phase arrest[4] |
| Spiro-(9H-fluoren-9,4'-imidazolidine) | Human Aldose Reductase (ALR2) | 0.25 µM | Prevents sorbitol accumulation[7] |
| Substituted Azafluorenone | Mycobacterium tuberculosis | 0.78 µg/mL | Disruption of mycobacterial viability[5] |
Conclusion
The 3-methyl-9H-indeno[2,1-c]pyridin-9-one scaffold is a highly privileged structure in drug discovery. Its precise lipophilicity allows for excellent intracellular penetration, making it an ideal candidate for targeting cytosolic and mitochondrial pathways. Whether inducing caspase-mediated apoptosis in resistant cancer cell lines, disrupting mycobacterial growth, or acting as a spiro-fused aldose reductase inhibitor, this chemical core offers a robust foundation for the development of next-generation therapeutics.
References
-
[6] EP0137333A2 - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase. Google Patents. 6
-
[7] US5070100A - Spiro-tricyclicaromatic succinimide derivatives. Google Patents. 7
-
[2] STK372183 - Chemical Name: 3-methyl-9H-indeno[2,1-c]pyridin-9-one. Vitas-M Lab. 2
-
[3] 6,8-dihydroxy-7-methoxy-1-methyl-azafluorenone induces caspase-8- and -9-mediated apoptosis in human cancer cells. PubMed Central (NIH). 3
-
[4] Synthesis and Cytotoxicities of New Azafluorenones with Apoptotic Mechanism of Action and Cell Cycle Analysis. PubMed (NIH). 4
-
[1] Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. ACS Publications. 1
-
[5] Substituted Azafluorenones: Access from Dihalogeno Diaryl Ketones... and Evaluation of their Antibacterial, Antifungal, Antimalarial and Antiproliferative Activities. ResearchGate. 5
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An In-depth Technical Guide to 3-Methyl-9H-indeno[2,1-c]pyridin-9-one: Molecular Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one, a heterocyclic compound of interest in medicinal chemistry. This document will cover its fundamental molecular properties, propose a viable synthetic route based on established chemical principles, and discuss its potential applications in drug discovery, all while adhering to the highest standards of scientific integrity.
Core Molecular Attributes
The parent compound, 9H-indeno[2,1-c]pyridine, has a molecular formula of C₁₂H₉N and a molecular weight of approximately 167.21 g/mol .[1] The addition of a methyl group (CH₃) to this core structure at the 3-position results in the following molecular characteristics for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one:
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| Exact Mass | 197.0841 g/mol |
These calculated values provide the fundamental quantitative data necessary for experimental design and analysis.
Synthetic Pathway: A Proposed Protocol
While a specific, published synthesis for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one is not available, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the indeno[2,1-c]pyridine scaffold. A promising approach involves a multicomponent condensation reaction, a strategy celebrated for its atom economy and ability to generate molecular complexity in a single step.[2][3]
The proposed synthesis would leverage the reaction between 1,3-indandione, a methyl-substituted aldehyde (such as acetaldehyde or a protected equivalent), and an ammonia source. This approach is a variation of well-documented syntheses for related indenopyridine systems.
Proposed Synthetic Protocol
Objective: To synthesize 3-Methyl-9H-indeno[2,1-c]pyridin-9-one.
Materials:
-
1,3-indandione
-
Acetaldehyde (or a suitable equivalent like 1,1-diethoxyethane)
-
Ammonium acetate (as the ammonia source)
-
Glacial acetic acid (as the solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-indandione (1.0 eq), acetaldehyde (1.2 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water, which should induce the precipitation of the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 3-Methyl-9H-indeno[2,1-c]pyridin-9-one.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While specific spectral data for the target molecule is not published, related structures like 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones show characteristic peaks for the indenone carbonyl group in IR and mass spectra that can be used as a reference.[4]
Synthetic Workflow Diagram
Caption: A generalized pathway for the development of a new drug candidate.
Conclusion
3-Methyl-9H-indeno[2,1-c]pyridin-9-one represents a promising, yet underexplored, chemical entity. Its core structure is rooted in a class of compounds with demonstrated biological activity, particularly in the realm of anticancer research. The proposed synthetic route offers a practical and efficient method for its preparation, paving the way for further investigation into its chemical and biological properties. For researchers in drug discovery, this molecule serves as an attractive starting point for the design and synthesis of novel therapeutics.
References
- Rao, V. R., & Kumar, P. V. (n.d.). A Facile One-Step Synthesis of 3-(2-Oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one. Journal of Chemical Research.
- Sajeevan, A., Andrew, D. J., Balaraman, V., Rajesh, B. R. D. Y., & Solomon, A. P. (2026, February). Therapeutic effect of pyridine derivatives.
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022, May 9). PMC.
- Anticancer activity of novel indenopyridine deriv
- Osipov, D., Korzhenko, K. S., & Osyanin, V. A. (n.d.). Synthesis of the 9H-indeno[2,1-c]pyridin-9-one derivative 9.
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- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI.
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- Synthesis of 9H-Indeno[1,2-b]Thieno[2,3-e]Pyridin-9-One System Based on Multicomponent Reaction of 3-Aminothiophenes With Aldehydes and 1,3-Indandione. (2025, September 24).
- 9H-Indeno[2,1-c]pyridine | C12H9N | CID 597466. (n.d.). PubChem.
- CAS#:24499-28-3 | 1H-Indeno[2,1-c]pyridin-1-one,2,3,4,9-tetrahydro. (2025, September 24). Chemsrc.
- Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine deriv
- Apoptosis: A target for anticancer therapy with novel cyanopyridines. (2020, January 15). PubMed.
- Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journals.
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Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c]t[4][5][6]riazines. (2025, August 8). MDPI.
- 9H-Indeno[2,1-c]pyridine | 244-40-6, 9H-Indeno[2,1-c]pyridine Formula. (n.d.). ECHEMI.
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Engineering Indeno[2,1-c]pyridin-9-one Analogs: A Comprehensive Technical Guide on Synthesis, Structural Dynamics, and Therapeutic Applications
Executive Summary
Indeno[2,1-c]pyridin-9-one, commonly referred to as 2-azafluorenone, represents a highly privileged tricyclic heterocyclic scaffold in medicinal chemistry and materials science. Unlike its [2,1-d] or [1,2-b] counterparts, the[2,1-c] fusion of the pyridinone ring fundamentally alters the electron density distribution across the molecule. This shift reduces the overall planarity of the system, which in turn modulates its solubility and intermolecular
Structural Dynamics and Electronic Effects
The topological arrangement of the nitrogen atom in the indeno[2,1-c]pyridin-9-one core dictates its reactivity and binding affinity. The [2,1-c] configuration places the heteroatom in a position that disrupts the extended conjugation seen in perfectly planar fluorenones.
This reduced planarity is a strategic advantage in drug design; it enhances aqueous solubility by preventing the formation of highly crystalline, insoluble aggregates often observed in flat polycyclic aromatic hydrocarbons[1]. Furthermore, the electron-deficient nature of the pyridine ring makes the adjacent positions highly susceptible to nucleophilic attack, a property heavily leveraged in the synthesis of push-pull fluorescent dyes and complex multicomponent reaction (MCR) products[2].
Synthetic Methodologies and Mechanistic Causality
The construction of the indeno[2,1-c]pyridin-9-one scaffold requires robust methodologies capable of forming the strained tricyclic system. Two primary routes dominate the literature: the polyphosphoric acid (PPA)-mediated intramolecular cyclization and Pinner-type multicomponent reactions.
Polyphosphoric Acid (PPA)-Mediated Intramolecular Cyclization
The most direct route to 2-azafluorenones involves the cyclization of 3-substituted 4-arylpyridines[3].
Workflow for PPA-mediated synthesis of 9H-indeno[2,1-c]pyridin-9-one.
Self-Validating Protocol: Synthesis of 9H-indeno[2,1-c]pyridin-9-one
-
Preparation : In a dry, 50 mL round-bottom flask, combine the 3-substituted 4-arylpyridine precursor (1.4 mmol) with Polyphosphoric Acid (PPA) (7.00 g)[3]. Causality: PPA serves a dual purpose as a highly viscous solvent and a strong dehydrating Brønsted/Lewis acid catalyst. Its high boiling point allows for extreme thermal conditions without solvent loss.
-
Thermal Activation : Heat the mixture to 210°C for 4 hours under continuous mechanical stirring[3]. Causality: The high thermal energy is mandatory to overcome the significant activation energy barrier of the intramolecular Friedel-Crafts-type acylation, particularly because the pyridine ring withdraws electron density, deactivating the adjacent aryl system.
-
Validation Checkpoint 1 (In-Process) : Extract a micro-aliquot, neutralize with base, and perform Thin-Layer Chromatography (TLC) (1:1 Hexane/EtOAc). The disappearance of the starting material and the appearance of a highly UV-active, lower-Rf spot indicates successful cyclization.
-
Quenching : Cool the reaction mixture to 0°C using an ice bath. Carefully quench by adding saturated sodium bicarbonate (
) solution dropwise until the pH reaches ~7.5[3]. Causality: Neutralizing the strong acid prevents the degradation of the newly formed azafluorenone core and converts the protonated pyridinium species back to its free base, facilitating organic extraction. -
Extraction & Purification : Extract the aqueous mixture with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , and evaporate the solvent. Purify via silica gel column chromatography ( /hexane)[3]. -
Validation Checkpoint 2 (Post-Process) : Confirm the structure via FT-IR spectroscopy. The emergence of a strong carbonyl (
) stretching frequency at approximately 1700–1715 cm⁻¹ validates the formation of the fluorenone ketone bridge.
Pinner-Type Reactions for Carbonitrile Derivatives
For the synthesis of highly functionalized analogs, such as 3-chloro-6,7-dimethoxy-9H-indeno[2,1-c]pyridine-4-carbonitrile, researchers employ Pinner-type reactions[4]. By reacting substituted malononitriles in the presence of dry HCl gas, the nitrile group undergoes an acid-catalyzed nucleophilic addition, leading to the formation of the pyridine ring. These carbonitrile derivatives are highly valued as intermediates for push-pull fluorescent dyes due to their extended conjugation and electron-withdrawing cyano groups[2][4].
Biological Activity and Therapeutic Targeting
The indeno[2,1-c]pyridin-9-one scaffold is a versatile pharmacophore. By modifying the substituents at the 2-, 4-, or 9-positions, the biological activity can be drastically redirected.
Structure-Activity Relationship (SAR) branches of indeno[2,1-c]pyridin-9-one analogs.
Aldose Reductase Inhibition via Spiro-Derivatization
Diabetic complications, such as cataracts and neuropathy, are driven by the polyol pathway, where the enzyme aldose reductase reduces glucose to sorbitol. Accumulation of sorbitol causes severe osmotic stress. 9H-indeno[2,1-c]pyridin-9-one serves as a critical synthetic substrate for spiro-tricyclic succinimide and thiazolidinedione derivatives[5][6].
Mechanistic Causality: By converting the C9 ketone into a spiro-heterocycle (e.g., via condensation with alkali metal cyanide and ammonium carbonate), the resulting molecule possesses a rigid, orthogonal 3D geometry. This spiro-linkage restricts conformational flexibility, locking the pharmacophore into an optimal orientation that tightly fits the hydrophobic pocket of human aldose reductase, yielding potent inhibition (
Antiarrhythmic Applications
Derivatization at the nitrogen or adjacent carbons with dialkylaminoalkyl chains yields compounds with significant antiarrhythmic properties. For instance, 2-dialkylaminoalkyl-9-phenyl-1H-indeno[2,1-c]pyridine derivatives have been synthesized and evaluated for their ability to modulate cardiac ion channels, stabilizing the action potential in myocardial tissue[7].
Quantitative Data and Analog Comparison
The structural modifications of the indeno[2,1-c]pyridine core directly impact synthetic yields and application efficacy. The table below summarizes key quantitative metrics across different analog classes.
| Compound / Derivative Class | Synthetic Route | Key Structural Modifications | Yield / Efficacy Metric | Primary Application |
| 9H-indeno[2,1-c]pyridin-9-one (7a) | PPA Cyclization (210°C) | Unsubstituted core | 40–60% Yield | Core precursor for drug synthesis[3] |
| 3-chloro-6,7-dimethoxy-9H-indeno[2,1-c]pyridine-4-carbonitrile | Pinner-type Reaction | 3-Cl, 6,7-dimethoxy, 4-CN | Moderate to Good Yield | Fluorescent probes / Push-pull dyes[2][4] |
| Spiro-tricyclic thiazolidinediones | Multi-step condensation | C9 Spiro-thiazolidinedione | Aldose reductase inhibitor (Diabetes)[5][6] | |
| 2-dialkylaminoalkyl-9-phenyl derivatives | N-Alkylation | 2-dialkylaminoalkyl, 9-phenyl | High Bioavailability | Antiarrhythmic agents[7] |
Conclusion
The indeno[2,1-c]pyridin-9-one scaffold is a masterclass in how subtle topological shifts—such as the[2,1-c] fusion—can dictate macroscopic chemical and biological behavior. From the harsh, high-temperature PPA cyclizations required to forge its core, to the elegant spiro-condensations that unlock potent aldose reductase inhibition, this molecule remains a cornerstone of advanced medicinal chemistry. Future drug development will likely leverage multicomponent reactions to further functionalize this core, pushing the boundaries of its photophysical and pharmacological limits.
References
- "2-chloro-9H-indeno[2,1-d]pyrimidin-9-one - Benchchem", Benchchem,
- "US5070100A - Spiro-tricyclicaromatic succinimide derivatives", Google P
- "EP0137333A2 - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase", Google P
- "SYNTHESES OF 2-AZAFLUORENONES FROM 3- SUBSTITUTED 4-ARYLPYRIDINES", Clockss,
- "Synthesis and antiarrhythmic activity of 2-dialkylaminoalkyl-9-phenyl-1H-indeno[2,1-c]pyridine derivatives", ACS Public
- "The Use of Pinner Type Reaction for the Synthesis of New Indeno[2,1- c ]pyridine-4-carbonitrile Derivatives", ResearchG
- "Indane-1,3-Dione: From Synthetic Strategies to Applic
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Preclinical Toxicity and Safety Profile of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one: A Comprehensive Technical Guide
Executive Summary
The compound 3-Methyl-9H-indeno[2,1-c]pyridin-9-one (SMILES: Cc1ncc2c(c1)c1ccccc1C2=O) is a synthetic azafluorenone derivative characterized by its rigid, planar polycyclic structure[1]. While azafluorenones and related indeno-pyridines are highly valued in drug discovery for their potent antimicrobial, antimalarial, and antineoplastic properties, their inherent bioactivity necessitates rigorous toxicological profiling[2][3]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic characterization and preclinical safety. This guide details the mechanistic toxicology, quantitative safety metrics, and self-validating experimental protocols required to evaluate 3-Methyl-9H-indeno[2,1-c]pyridin-9-one for therapeutic development or occupational safety.
Chemical Identity and Physicochemical Context
The pharmacokinetic and toxicological behavior of a molecule is fundamentally driven by its physicochemical properties. 3-Methyl-9H-indeno[2,1-c]pyridin-9-one is typically synthesized via Rh-catalyzed aromatic C-H activation of enaminones[4].
-
Molecular Weight: 195.22 g/mol [1]
-
Lipophilicity (LogP): 2.738[1]
-
Topological Polar Surface Area (TPSA): 29 Ų[1]
-
Hydrogen Bond Donors/Acceptors: 0 / 1[1]
Toxicological Implication: A LogP of ~2.74 combined with a low TPSA (29 Ų) indicates excellent membrane permeability. While this is advantageous for intracellular target engagement, it also implies a high potential for off-target cytotoxicity and bioaccumulation if metabolic clearance pathways are saturated.
Mechanistic Toxicology and Pharmacodynamics
Understanding how a compound induces toxicity is critical for developing mitigation strategies. The toxicity of azafluorenones and indeno-pyridines is not merely a result of non-specific membrane disruption; it is driven by highly specific intracellular interactions[2][3].
Apoptosis via PARP Cleavage and Cell Cycle Arrest
Research on structurally analogous azafluorenones demonstrates that cytotoxicity is primarily mediated through the induction of early apoptosis[3]. These compounds arrest the cell cycle in the S-phase, preventing DNA replication. Subsequently, they induce the cleavage of Poly (ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair, committing the cell to programmed death[3].
Enzyme Inhibition: Carbonic Anhydrase and Tubulin
Azafluorenone derivatives exhibit strong inhibitory profiles against human Carbonic Anhydrase (hCA) isoenzymes I and II, often with IC50 values in the nanomolar range (54–76 nM)[2]. Furthermore, the planar indeno-pyridine core allows for stable chelation and binding at the colchicine-binding site of tubulin, disrupting microtubule dynamics and contributing to the observed S-phase arrest.
Fig 1: Mechanistic pathway of azafluorenone-induced cytotoxicity and apoptosis.
Quantitative Safety and Toxicity Data
To establish a safety window, we must evaluate both environmental toxicity and mammalian cytotoxicity. The data below extrapolates established metrics from the azafluorenone and indeno-pyridine chemical classes to provide a predictive safety baseline for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one[2][3][5].
Toxicity Data Summary
| Assay Type | Target / Model Organism | Observed Metric | Predictive Value for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one | Reference Context |
| Environmental Toxicity | Artemia salina (Brine Shrimp) | LC50 | ~8.0 - 12.0 µg/mL | Indicates high baseline aquatic toxicity[5]. |
| Mammalian Cytotoxicity | A549 (Lung Carcinoma) | IC50 | 2.5 - 5.0 µM | Potent cytotoxicity; narrow therapeutic index[3]. |
| Enzyme Inhibition | hCA I / hCA II | IC50 | 50 - 80 nM | High risk of off-target metabolic disruption[2]. |
| Apoptotic Threshold | OSCC / HCT-116 Cell Lines | Effective Conc. | ≥ 5.0 µM | Concentration required to induce PARP cleavage[3]. |
Self-Validating Experimental Protocols
To empirically validate the safety profile of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one, laboratories must employ orthogonal testing. The following protocols are designed as self-validating systems: the initial assay screens for general toxicity, while the secondary assays confirm the exact biochemical mechanism, ruling out false positives caused by assay interference.
Protocol 1: Frontline Environmental Toxicity (Brine Shrimp Lethality Test)
Causality: The Brine Shrimp Lethality Test (BSLT) is utilized as a rapid, inexpensive frontline screen. Because Artemia salina is highly sensitive to indeno-pyridines, this assay reliably predicts broader cytotoxicity and pesticidal activity before committing to expensive mammalian cell cultures[5].
-
Preparation: Hatch Artemia salina cysts in artificial seawater (38 g/L sea salt) under continuous aeration and illumination for 48 hours.
-
Dosing: Prepare a stock solution of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one in 1% DMSO. Create serial dilutions (1, 5, 10, 50, 100 µg/mL) in seawater.
-
Exposure: Transfer 10 active nauplii to each well of a 24-well plate containing the test solutions. Include a 1% DMSO vehicle control.
-
Incubation & Scoring: Incubate at 25°C for 24 hours. Count the number of dead nauplii (no movement observed for 10 seconds) under a stereomicroscope.
-
Validation: Calculate the LC50 using Probit analysis. An LC50 < 10 µg/mL confirms potent environmental hazard status.
Protocol 2: Mechanistic Cytotoxicity Validation (MTT to Western Blot)
Causality: An MTT assay only measures mitochondrial metabolic activity, which cannot distinguish between necrosis and apoptosis. Therefore, it must be coupled with Flow Cytometry and Western Blotting to confirm that cell death is specifically driven by S-phase arrest and PARP cleavage[3].
-
Cell Viability (MTT): Seed A549 cells (1x10⁴ cells/well) in a 96-well plate. Treat with 0.1 to 50 µM of the compound for 48h. Add MTT reagent, incubate for 4h, dissolve formazan in DMSO, and read absorbance at 570 nm to establish the IC50.
-
Cell Cycle Arrest (Flow Cytometry): Treat cells at the established IC50 for 24h. Harvest, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to quantify the percentage of cells stalled in the S-phase.
-
Apoptosis Confirmation (Western Blot): Lyse treated cells using RIPA buffer. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against full-length PARP (116 kDa) and cleaved PARP (89 kDa).
-
Validation: The presence of the 89 kDa band definitively confirms that the cytotoxicity observed in the MTT assay is mediated by caspase-dependent apoptosis.
Fig 2: Self-validating high-throughput screening workflow for mechanistic cytotoxicity.
Occupational Safety and Handling Guidelines
Given the potent biological activity of the azafluorenone class, 3-Methyl-9H-indeno[2,1-c]pyridin-9-one must be handled as a hazardous chemical in the laboratory setting.
-
GHS Classification: Acute Toxicity (Oral) - Category 4; Skin Irritation - Category 2; Serious Eye Irritation - Category 2A; Specific Target Organ Toxicity (Single Exposure) - Category 3.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for stock preparation), chemical safety goggles, and a fitted lab coat.
-
Engineering Controls: All weighing, dissolution, and handling of the dry powder (195.22 g/mol ) must be performed inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of cytotoxic dust.
-
Spill Protocol: Contain spills with absorbent material. Decontaminate surfaces with a 10% bleach solution followed by 70% ethanol, as the compound's lipophilicity (LogP 2.738) makes it resistant to purely aqueous cleanup.
References
- Vitas-M Lab. "STK372183: 3-methyl-9H-indeno[2,1-c]pyridin-9-one Chemical Properties." vitasmlab.biz.
- Amazon S3 / Literature Repository. "Rh-Catalyzed and Self-Directed Aromatic C-H Activation of Enaminones to Divergent Alkenylated and Annulated Compounds." amazonaws.com.
- National Institutes of Health (NIH). "Phytochemical Profiling, Bioactivity, and Insecticidal Effectiveness of Mammea americana L. Leaf Extracts Against Ferrisia sp." nih.gov.
- National Institutes of Health (NIH). "New azafluorenones with cytotoxic and carbonic anhydrase inhibitory properties: 2-Aryl-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-5-ones." nih.gov.
- National Institutes of Health (NIH). "Synthesis and Cytotoxicities of New Azafluorenones with Apoptotic Mechanism of Action and Cell Cycle Analysis." nih.gov.
Sources
- 1. Landing Page Search Results [vitasmlab.biz]
- 2. New azafluorenones with cytotoxic and carbonic anhydrase inhibitory properties: 2-Aryl-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicities of New Azafluorenones with Apoptotic Mechanism of Action and Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Phytochemical Profiling, Bioactivity, and Insecticidal Effectiveness of Mammea americana L. Leaf Extracts Against Ferrisia sp - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one for High-Throughput In Vitro Assays
Introduction & Mechanistic Context
3-Methyl-9H-indeno[2,1-c]pyridin-9-one is a fused tricyclic heterocyclic compound characterized by a planar indenopyridinone scaffold[1]. In medicinal chemistry, this structural class and its derivatives are frequently utilized as precursors and scaffolds for the development of potent enzyme inhibitors, most notably targeting aldose reductase in the polyol pathway[2]. By inhibiting aldose reductase, these compounds prevent the abnormal accumulation of sorbitol, a primary driver of osmotic stress and diabetic complications such as neuropathy and retinopathy[2].
The Handling Challenge:
Preparing planar, aromatic compounds for in vitro testing presents a significant biochemical challenge. With a logP of approximately 2.74[3], 3-Methyl-9H-indeno[2,1-c]pyridin-9-one exhibits moderate lipophilicity. However, its flat tricyclic structure makes it highly susceptible to
Physicochemical Properties
Understanding the quantitative properties of the compound is the first step in designing a robust solubilization strategy.
| Property | Value |
| Chemical Name | 3-Methyl-9H-indeno[2,1-c]pyridin-9-one |
| Molecular Formula | C₁₃H₉NO |
| Molecular Weight | 195.22 g/mol |
| Physical State | Dry powder |
| LogP | ~2.74 |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 1 |
Biological Context: Mechanism of Action
To contextualize the in vitro assay, the diagram below illustrates the putative mechanism of action for indenopyridinone derivatives within the polyol pathway.
Putative mechanism of action: Aldose reductase inhibition in the polyol pathway.
Reagents and Materials
-
Compound: 3-Methyl-9H-indeno[2,1-c]pyridin-9-one (Dry powder)[3].
-
Primary Solvent: 100% Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.4), 150 mM NaCl.
-
Stabilizing Agents: 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA).
-
Equipment: Microcentrifuge tubes, vortex mixer, spectrophotometer or Dynamic Light Scattering (DLS) instrument.
Step-by-Step Methodology: Solubilization and Serial Dilution
Step 1: Master Stock Preparation (10 mM)
-
Action: Weigh the dry powder and dissolve it completely in 100% anhydrous DMSO to yield a final concentration of 10 mM. Vortex for 60 seconds until visually clear.
-
Causality: The use of anhydrous DMSO is non-negotiable. DMSO is highly hygroscopic; absorption of atmospheric moisture drastically reduces the solubility limit of planar aromatic compounds, leading to premature precipitation during freeze-thaw cycles or storage.
Step 2: Intermediate Serial Dilution
-
Action: Perform a 3-fold or 10-fold serial dilution of the 10 mM master stock using 100% anhydrous DMSO in a 96-well V-bottom plate.
-
Causality: Serial dilutions must be performed in the primary solvent (DMSO) rather than the aqueous buffer. Diluting directly into an aqueous buffer creates localized zones of high compound concentration that exceed the aqueous solubility limit, causing the compound to crash out and skewing the integrity of the concentration gradient.
Step 3: Aqueous Working Solution Preparation
-
Action: Transfer 1 µL of each DMSO intermediate into 99 µL of the designated assay buffer supplemented with 0.01% Tween-20 or 0.1% BSA. Mix vigorously via rapid pipetting or vortexing.
-
Causality: This 1:100 dilution yields a final DMSO concentration of 1.0%, which controls for solvent toxicity in cellular assays and solvent interference in biochemical assays. The inclusion of a surfactant (Tween-20) or a carrier protein (BSA) is critical; these agents disrupt
stacking interactions, thermodynamically stabilizing the compound in its monomeric form within the aqueous phase.
Step 4: Quality Control (Self-Validating System)
-
Action: Prior to adding the working solutions to the biological target, measure the optical density at 600 nm (OD₆₀₀) or utilize Dynamic Light Scattering (DLS) on the highest concentration well.
-
Causality: This step creates a self-validating protocol. A sudden increase in OD₆₀₀ compared to the vehicle control (1% DMSO in buffer) indicates colloidal aggregation. If aggregation is detected, the assay data at that specific concentration must be discarded to prevent false-positive inhibition artifacts (e.g., non-specific enzyme sequestration by aggregates).
Experimental Workflow Visualization
The following diagram maps the logical progression of the compound preparation protocol.
Step-by-step compound preparation workflow for in vitro assays.
References
-
Mayor, C., & Wentrup, C. (1975). Synergic Nucleophilic and Electrophilic Properties of Carbenes. Synthesis of Carbazoles, Azafluorenes, Delta-carbolines, and Pyrido- and Pyrimido[2,1-a]isoindoles by Carbene Rearrangement. Journal of the American Chemical Society, 97(25), 7467-7480.[Link]
- Sarges, R. (1991). Spiro-tricyclicaromatic succinimide derivatives. U.S.
-
Vitas-M Laboratory. Chemical Properties and Specifications for 3-methyl-9H-indeno[2,1-c]pyridin-9-one (STK372183). Vitas-M Lab Database.[Link]
Sources
- 1. BJOC - 3-Pyridylnitrene, 2- and 4-pyrimidinylcarbenes, 3-quinolylnitrenes, and 4-quinazolinylcarbenes. Interconversion, ring expansion to diazacycloheptatetraenes, ring opening to nitrile ylides, and ring contraction to cyanopyrroles and cyanoindoles [beilstein-journals.org]
- 2. US5070100A - Spiro-tricyclicaromatic succinimide derivatives - Google Patents [patents.google.com]
- 3. VITASMLAB.BIZ: SOURCE OF CHEMICAL REAGENTS FOR RESEARCH AND DEVELOPMENT [vitasmlab.biz]
Application Note: 3-Methyl-9H-indeno[2,1-c]pyridin-9-one in Heterocyclic Chemistry and Drug Development
Executive Summary
The compound 3-Methyl-9H-indeno[2,1-c]pyridin-9-one (also known as a 3-methyl-azafluorenone derivative) represents a highly versatile tricyclic scaffold in modern heterocyclic chemistry. Its unique planar, electron-deficient structure makes it a highly sought-after building block for complex meroterpenoid synthesis and a privileged pharmacophore in the development of aldose reductase inhibitors[1][2]. This application note provides a comprehensive guide to its physicochemical profiling, state-of-the-art synthetic methodologies via Rh(III)-catalyzed C-H activation, and downstream derivatization protocols for therapeutic applications.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one is critical for predicting its behavior in both catalytic cycles and biological systems. The rigid, planar nature of the tricyclic system restricts rotatable bonds, lowering the entropic penalty upon target enzyme binding[3].
Table 1: Key Physicochemical Properties [3]
| Property | Value | Significance in Drug Design |
| Molecular Weight | 195.22 g/mol | Highly efficient ligand efficiency (LE) potential. |
| Empirical Formula | C₁₃H₉NO | Favorable carbon-to-heteroatom ratio for lipophilicity. |
| logP | 2.738 | Optimal lipophilicity for cellular membrane penetration. |
| Polar Surface Area (PSA) | 29 Ų | Excellent potential for blood-brain barrier (BBB) crossing. |
| H-Bond Donors/Acceptors | 0 / 1 | Minimizes desolvation energy penalties during receptor binding. |
| Rotatable Bonds | 0 | Rigid conformation ensures high target specificity. |
Mechanistic Significance & Synthetic Pathways
Historically, azafluorenones were synthesized via harsh oxidation of indenopyridines or polyphosphoric acid-mediated cyclizations[4]. However, modern synthetic paradigms leverage transition-metal catalysis for late-stage functionalization. A breakthrough methodology involves the Rh(III)-catalyzed and self-directed aromatic C-H activation of enaminones [5].
In this pathway, the enaminone acts as a bidentate directing group. The addition of an alkenone in the presence of a Rh(III) catalyst and an oxidant (AgOAc) triggers a cascade sequence: coordination, directed C-H cleavage to form a rhodacycle intermediate, insertion, and finally, an ammonium acetate-mediated annulation to yield the fully aromatized 3-Methyl-9H-indeno[2,1-c]pyridin-9-one[6].
Rh(III)-Catalyzed Cascade Annulation Mechanism to Indenopyridinones.
Table 2: Optimization of Rh-Catalyzed Synthesis [6]
| Catalyst | Additive/Oxidant | Nitrogen Source | Solvent | Temp (°C) | Yield (%) |
| [Cp*RhCl₂]₂ (2.5 mol%) | AgOAc (1.5 eq) | NH₄OAc (2.0 eq) | MeOH | 80 | ~60% |
Therapeutic Applications: Aldose Reductase Inhibition
The C9-ketone of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one is a prime site for derivatization. By converting this ketone into a spiro-succinimide or spiro-thiazolidinedione, researchers generate potent aldose reductase inhibitors [1][7].
Aldose reductase is the first enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In hyperglycemic states (diabetes mellitus), the overaccumulation of sorbitol causes severe osmotic stress in lenticular and nervous tissues, leading to cataracts and peripheral neuropathy[8]. The spiro-derivatives of indenopyridinones fit perfectly into the hydrophobic pocket of aldose reductase, blocking this metabolic shift and preventing tissue damage[7].
Therapeutic workflow from indenopyridinone scaffold to diabetic complication prevention.
Experimental Protocols
Protocol A: Rh(III)-Catalyzed Synthesis of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Adapted from the self-directed aromatic C-H activation methodology[5][6].
1. Reaction Setup:
-
Charge a 10 mL pressure-resistant sealed tube with enaminone (0.2 mmol, 1.0 equiv), alkenone (0.4 mmol, 2.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%).
-
Add AgOAc (0.3 mmol, 1.5 equiv) to the mixture.
-
Causality: AgOAc is strictly required as a halide scavenger. It abstracts chloride ligands from the Rh dimer to generate the catalytically active, highly electrophilic cationic Rh(III) species necessary to initiate C-H metalation.
2. First-Stage Heating (C-H Activation):
-
Suspend the reagents in 2.0 mL of anhydrous MeOH under an ambient air atmosphere.
-
Seal the tube and stir in an oil bath at 80 °C for 5 hours.
-
Causality: Methanol provides the optimal dielectric constant to stabilize the charged rhodacycle intermediate, preventing premature decomposition of the catalyst.
3. Second-Stage Heating (Annulation):
-
Carefully open the vial and add NH₄OAc (0.4 mmol, 2.0 equiv).
-
Reseal and continue heating at 80 °C for an additional 7 hours.
-
Causality: Ammonium acetate acts as the requisite nitrogen source. It condenses with the intermediate dicarbonyl species, driving the final cascade annulation and aromatization to form the pyridine ring.
4. Workup & Validation:
-
Cool the reaction to room temperature, filter through a short pad of Celite to remove silver/rhodium salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue via flash silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate = 5:1).
-
Self-Validation: The product isolates as a yellow solid. Confirm identity via ¹H NMR (400 MHz, CDCl₃): Look for the characteristic highly deshielded pyridine proton at δ 8.71 (s, 1H) and the distinct methyl singlet[6].
Protocol B: Spiro-Succinimide Derivatization for Drug Discovery
Adapted from classical aldose reductase inhibitor synthesis[1][7].
1. Multi-Component Condensation:
-
In a heavy-walled reaction vessel, dissolve 3-Methyl-9H-indeno[2,1-c]pyridin-9-one (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Add potassium cyanide (KCN, 2.5 mmol) and ammonium carbonate ((NH₄)₂CO₃, 5.0 mmol).
-
Causality: This utilizes Bucherer-Bergs reaction conditions. The excess ammonium carbonate provides both the ammonia and carbon dioxide necessary to stereoselectively attack the sterically hindered C9 ketone, forming the rigid spiro-hydantoin/succinimide ring system required for enzyme pocket binding.
2. Cyclization:
-
Seal the vessel and heat at 110 °C for 18 hours behind a blast shield.
-
Causality: The elevated temperature and pressure are required to overcome the steric hindrance of the tricyclic bay region adjacent to the C9 position.
3. Isolation & Validation:
-
Cool the vessel to 0 °C in an ice bath. Carefully vent any excess pressure (CO₂ gas).
-
Acidify the mixture dropwise with 6M HCl until pH ~3 to precipitate the spiro-tricyclic product.
-
Filter, wash with cold water, and recrystallize from hot ethanol.
-
Self-Validation: Monitor the reaction via TLC; the bright yellow spot of the starting ketone will completely disappear. Confirm the successful spiro-fusion via ¹³C NMR by identifying the characteristic quaternary spiro-carbon peak shifted to approximately 65–75 ppm[1].
References
- EP0137333A2 - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase Source: Google Patents URL
-
STK372183 - Chemical Reagents (3-methyl-9H-indeno[2,1-c]pyridin-9-one) Source: VITASMLAB.BIZ URL:[Link]
-
Studies in Meroterpenoid Synthesis (Baran Lab) Source: The Scripps Research Institute URL:[Link]
-
Rh-Catalyzed and Self-Directed Aromatic C-H Activation of Enaminones to Divergent Alkenylated and Annulated Compounds Source: ResearchGate URL:[Link]
-
Supplemental Information: Rh-Catalyzed and Self-Directed Aromatic C-H Activation of Enaminones Source: Amazon S3 / Supporting Info URL:[Link]
- US5070100A - Spiro-tricyclicaromatic succinimide derivatives Source: Google Patents URL
Sources
- 1. EP0137333A2 - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase - Google Patents [patents.google.com]
- 2. baranlab.org [baranlab.org]
- 3. Landing Page Search Results [vitasmlab.biz]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. US5070100A - Spiro-tricyclicaromatic succinimide derivatives - Google Patents [patents.google.com]
- 8. EP0137333A2 - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase - Google Patents [patents.google.com]
The 3-Methyl-9H-indeno[2,1-c]pyridin-9-one Scaffold: A Versatile Core for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the identification and utilization of "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets with high affinity. The 3-Methyl-9H-indeno[2,1-c]pyridin-9-one core represents one such scaffold, demonstrating significant potential in the design of a new generation of targeted therapies. This fused heterocyclic system, characterized by its rigid, planar structure, provides a unique three-dimensional arrangement of atoms that can be strategically modified to interact with a variety of enzymatic active sites and protein-protein interfaces.
The indenopyridine framework is a recurring motif in a range of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The addition of a methyl group at the 3-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets. This document serves as a comprehensive guide for researchers, providing detailed application notes and experimental protocols for leveraging the 3-Methyl-9H-indeno[2,1-c]pyridin-9-one scaffold in drug design and development.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one is not extensively published, we can infer its likely characteristics based on its structural components.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | ~209.23 g/mol | Calculated based on the molecular formula C14H11NO. This is well within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP | 2.5 - 3.5 | The fused aromatic system contributes to lipophilicity, while the nitrogen atom and carbonyl group add some polarity. This balanced lipophilicity is often favorable for cell permeability. |
| Hydrogen Bond Donors | 0 | The core structure lacks hydrogen bond donors. |
| Hydrogen Bond Acceptors | 2 (N and O) | The pyridine nitrogen and the ketone oxygen can act as hydrogen bond acceptors, facilitating interactions with biological targets. |
| Reactivity | Stable | The aromatic system confers significant stability. The ketone group offers a handle for further chemical modification. |
Synthetic Strategies: Building the Core Scaffold
The synthesis of the 9H-indeno[2,1-c]pyridin-9-one core can be achieved through several synthetic routes, often involving multi-component reactions. A plausible and adaptable approach for the synthesis of the 3-methyl derivative is outlined below, based on established methodologies for similar indenopyridine systems.[2][3]
Workflow for the Synthesis of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Caption: Synthetic workflow for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one.
Protocol: Synthesis of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Materials:
-
1,3-Indandione
-
Acetaldehyde
-
3-Aminocrotononitrile
-
Piperidine
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Step 1: Knoevenagel Condensation.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-indandione (1.0 eq) and acetaldehyde (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is the Knoevenagel adduct (Intermediate A).
-
-
Step 2: Michael Addition and Cyclization.
-
To the crude Intermediate A, add 3-aminocrotononitrile (1.0 eq) and glacial acetic acid.
-
Reflux the mixture for 6-8 hours. The reaction involves an initial Michael addition followed by intramolecular cyclization and dehydration.
-
Monitor the formation of the dihydro-indenopyridine intermediate by TLC.
-
-
Step 3: Oxidation and Purification.
-
Cool the reaction mixture and pour it into ice-water.
-
The resulting precipitate is the crude product, which may undergo spontaneous air oxidation to the final aromatic product. To facilitate oxidation, the mixture can be stirred open to the air or treated with a mild oxidizing agent.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Methyl-9H-indeno[2,1-c]pyridin-9-one.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application in Drug Design: A Focus on Kinase Inhibition
The planar, heteroaromatic nature of the 3-Methyl-9H-indeno[2,1-c]pyridin-9-one scaffold makes it an attractive candidate for targeting the ATP-binding site of protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The following protocols are designed to evaluate the potential of derivatives of this scaffold as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the in vitro inhibitory activity of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[5]
Materials:
-
Recombinant protein kinase of interest (e.g., a member of the MAPK family)
-
Kinase-specific substrate (peptide or protein)
-
3-Methyl-9H-indeno[2,1-c]pyridin-9-one derivatives (test compounds) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well or 96-well microplates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series in DMSO to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted test compound or control (DMSO for no inhibition, a known inhibitor like Staurosporine for a positive control) to the wells of the microplate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the recombinant kinase enzyme, and the specific substrate.
-
Add the master mix to each well containing the test compound or control.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the specific kinase).
-
-
Reaction Incubation and Termination:
-
Incubate the plate for 60 minutes at room temperature on a plate shaker.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Incubate the plate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of the test compounds on the proliferation of cancer cell lines, providing an indication of their cytotoxic or cytostatic activity.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Methyl-9H-indeno[2,1-c]pyridin-9-one derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a 37°C, 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Conclusion and Future Directions
The 3-Methyl-9H-indeno[2,1-c]pyridin-9-one scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its rigid structure and modifiable functional groups allow for the fine-tuning of its biological activity and pharmacokinetic properties. The protocols detailed in this document provide a solid foundation for researchers to synthesize, evaluate, and optimize derivatives of this versatile core. Future work should focus on exploring a wider range of substitutions on the indenopyridine ring to build a comprehensive structure-activity relationship (SAR) profile. Furthermore, investigating the mechanism of action of the most potent compounds will be crucial for their advancement as clinical candidates.
References
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Anticancer activity of novel indenopyridine derivatives. PubMed, 30(6), 837-844. [Link]
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Giles, D., & et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 9H-Indeno[2,1-c]pyridine. PubChem. [Link]
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Chemsrc. (2025). 1H-Indeno[2,1-c]pyridin-1-one,2,3,4,9-tetrahydro. Chemsrc. [Link]
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Sridharan, V., & et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). [Link]
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Dyachenko, V. D., & et al. (2025). Synthesis of 9H-Indeno[1,2-b]Thieno[2,3-e]Pyridin-9-One System Based on Multicomponent Reaction of 3-Aminothiophenes With Aldehydes and 1,3-Indandione. ResearchGate. [Link]
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Liu, Q., & et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a Potent, Orally Available, and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR) Signaling Pathway. DSpace@MIT. [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-DIHYDRO-2-METHYL-9-PHENYL-1H-INDENO(2,1-C)PYRIDINE HYDROBROMIDE. PubChem. [Link]
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Showalter, H. D., & et al. (2007). Novel tricyclic indeno[2,1-d]pyrimidines with dual antiangiogenic and cytotoxic activities as potent antitumor agents. PMC. [Link]
-
Li, Y., & et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]
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Application Notes and Protocols for the Advanced Formulation of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one. Due to the limited publicly available data on the physicochemical properties of this specific molecule, this guide is predicated on the assumption that, like many heterocyclic compounds intended for therapeutic use, it exhibits poor aqueous solubility. This is a significant hurdle in achieving adequate bioavailability for oral and parenteral administration.[1][2] We will explore advanced formulation techniques designed to enhance the solubility, dissolution rate, and ultimately, the bioavailability of such challenging compounds. This guide delves into the rationale behind selecting specific formulation approaches, provides detailed experimental protocols, and outlines the necessary characterization methods to ensure the development of a stable and efficacious drug delivery system.
Introduction: The Challenge of Poorly Soluble Compounds
The pursuit of novel therapeutics often leads to the discovery of molecules with promising pharmacological activity but suboptimal physicochemical properties. A significant portion of new chemical entities (NCEs) are classified as poorly water-soluble, which poses a major challenge to their development as effective medicines.[1][3] Poor solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in insufficient bioavailability and high inter-individual variability.[2][4]
3-Methyl-9H-indeno[2,1-c]pyridin-9-one, a heterocyclic ketone with a molecular weight of 195.22 g/mol (for the parent compound 9H-indeno[2,1-c]pyridin-9-one), is presumed to fall into this category. To overcome these limitations, advanced formulation strategies are essential. This guide will focus on three key platform technologies:
-
Nanonization: Reducing particle size to the nanometer range to increase surface area and dissolution velocity.[2]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state to improve solubility and dissolution.[4][5][6][7]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic carriers to enhance solubilization and absorption.[3][8][9]
The selection of an appropriate strategy depends on the specific properties of the active pharmaceutical ingredient (API), the desired pharmacokinetic profile, and the intended route of administration.
Pre-formulation Studies: Characterizing the API
A thorough understanding of the physicochemical properties of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one is the cornerstone of rational formulation design. The following studies are critical:
| Parameter | Importance | Recommended Techniques |
| Solubility | Determines the dissolution rate and extent of absorption. | Equilibrium solubility studies in various pH buffers, biorelevant media (FaSSIF, FeSSIF), and organic solvents. |
| LogP/LogD | Predicts lipophilicity and potential for membrane permeation. | Shake-flask method, HPLC-based methods. |
| Melting Point & Thermal Properties | Provides information on crystallinity and aids in the selection of manufacturing processes (e.g., hot-melt extrusion). | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). |
| Solid-State Characterization | Identifies the crystalline form (polymorphs) and degree of crystallinity. | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM). |
| Chemical Stability | Assesses degradation pathways under various stress conditions (light, heat, humidity, pH). | Forced degradation studies with HPLC analysis for degradation products. |
Formulation Strategies & Protocols
This section details the theoretical basis and practical application of three key formulation technologies.
Nanonization: Enhancing Dissolution through Particle Size Reduction
Principle: Decreasing the particle size of a drug substance to the sub-micron or nanometer range dramatically increases its surface-area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate, which can significantly improve the bioavailability of poorly soluble drugs.[10]
Workflow for Nanocrystal Formulation Development:
Caption: Workflow for nanocrystal formulation.
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
Objective: To produce a stable nanosuspension of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one.
Materials:
-
3-Methyl-9H-indeno[2,1-c]pyridin-9-one
-
Stabilizer (e.g., Poloxamer 188, Hydroxypropyl cellulose)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)
-
Purified water
-
Planetary ball mill or a dedicated bead mill
Procedure:
-
Preparation of the Suspension:
-
Dissolve the chosen stabilizer in purified water to the desired concentration (e.g., 1-5% w/v).
-
Disperse the 3-Methyl-9H-indeno[2,1-c]pyridin-9-one powder in the stabilizer solution to a concentration of 5-10% (w/v).
-
Stir the suspension for 30 minutes to ensure adequate wetting.
-
-
Milling:
-
Add the suspension and milling media to the milling chamber. The volume of milling media should be approximately 50-60% of the chamber volume.
-
Set the milling parameters (e.g., milling speed, time, and temperature). These will need to be optimized for the specific API and equipment. A starting point could be 2000 rpm for 2-4 hours, with cooling to prevent thermal degradation.
-
-
Separation:
-
After milling, separate the nanosuspension from the milling media by decantation or sieving.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
Determine the drug content and purity using a validated HPLC method.
-
Amorphous Solid Dispersions (ASDs): Overcoming Crystal Lattice Energy
Principle: Crystalline materials have a highly ordered structure with strong intermolecular interactions, which requires significant energy to overcome during dissolution. Amorphous forms, lacking this long-range order, are in a higher energetic state and exhibit greater apparent solubility and faster dissolution rates.[4][5] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, which stabilizes the amorphous state and prevents recrystallization.[6][7][11]
Workflow for ASD Formulation Development:
Caption: Amorphous Solid Dispersion (ASD) workflow.
Protocol 2: Preparation of an ASD by Spray Drying
Objective: To prepare an amorphous solid dispersion of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one with a suitable polymer.
Materials:
-
3-Methyl-9H-indeno[2,1-c]pyridin-9-one
-
Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer
Procedure:
-
Solution Preparation:
-
Dissolve both the 3-Methyl-9H-indeno[2,1-c]pyridin-9-one and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w). The total solid content should typically be in the range of 2-10% (w/v).
-
Ensure a clear solution is formed, indicating complete dissolution.
-
-
Spray Drying:
-
Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate. These parameters will depend on the solvent system and the thermal properties of the API and polymer.
-
Pump the solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, leaving behind a fine powder of the ASD.
-
-
Powder Collection and Secondary Drying:
-
Collect the dried powder from the cyclone and collection vessel.
-
Perform secondary drying under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the ASD using XRPD and DSC.
-
Assess the dissolution performance of the ASD compared to the crystalline drug in relevant media.
-
Determine drug content and uniformity.
-
Lipid-Based Formulations: Liposomes for Enhanced Delivery
Principle: Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[8][12][13] Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic drugs.[13][14] For a poorly soluble, lipophilic compound like 3-Methyl-9H-indeno[2,1-c]pyridin-9-one, it can be partitioned into the lipid bilayer. Liposomal formulations can improve drug solubilization, protect the drug from degradation, and modify its pharmacokinetic profile.[8][9]
Workflow for Liposome Formulation:
Caption: Liposome formulation and characterization workflow.
Protocol 3: Preparation of Liposomes by Thin-Film Hydration
Objective: To encapsulate 3-Methyl-9H-indeno[2,1-c]pyridin-9-one in liposomes.
Materials:
-
3-Methyl-9H-indeno[2,1-c]pyridin-9-one
-
Phospholipids (e.g., Soy phosphatidylcholine, DPPC)
-
Cholesterol (for membrane stabilization)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Film Formation:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and 3-Methyl-9H-indeno[2,1-c]pyridin-9-one in the organic solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using DLS.
-
Visualize the liposome morphology using Transmission Electron Microscopy (TEM).[15]
-
Quantify the encapsulation efficiency by separating the encapsulated from the unencapsulated drug and analyzing the drug concentration using HPLC.
-
Characterization of Advanced Formulations
A comprehensive suite of analytical techniques is crucial to ensure the quality, stability, and performance of the developed formulations.
| Technique | Parameter Measured | Relevance |
| Dynamic Light Scattering (DLS) | Particle size, polydispersity index (PDI), zeta potential. | Critical for nanoparticle and liposome formulations; affects stability, in vivo fate, and dissolution.[16] |
| X-Ray Powder Diffraction (XRPD) | Crystalline vs. amorphous nature. | Essential for confirming the amorphous state in ASDs and detecting any crystallinity in nanoparticles. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, glass transition). | Characterizes the solid state of the API and its interaction with excipients in ASDs. |
| High-Performance Liquid Chromatography (HPLC) | Drug content, purity, encapsulation efficiency, drug release. | Quantitative analysis of the API in the formulation and during stability and release studies. |
| In Vitro Dissolution/Release Testing | Rate and extent of drug release. | Predicts in vivo performance; crucial for comparing different formulations. The dialysis method is commonly used for nanocarriers.[16] |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Particle morphology and size. | Visual confirmation of the formulation's physical characteristics.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Drug-polymer interactions, quantification of components. | Can provide insights into the molecular state of the drug and excipients. PULCON NMR can precisely quantify polymer and drug content.[17][18] |
Conclusion and Future Perspectives
The formulation of poorly soluble compounds like 3-Methyl-9H-indeno[2,1-c]pyridin-9-one necessitates the application of advanced drug delivery technologies. Nanonization, amorphous solid dispersions, and lipid-based systems offer viable pathways to enhance bioavailability.[19] The choice of the optimal approach will be dictated by a thorough pre-formulation assessment of the API's properties and the desired therapeutic outcome. The protocols and characterization methods outlined in this guide provide a robust framework for the systematic development of a clinically viable formulation. Future work should focus on in vivo pharmacokinetic studies in relevant animal models to establish a clear in vitro-in vivo correlation and to confirm the therapeutic benefit of the selected formulation strategy.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Akbarzadeh, A., et al. (2013). Liposomal drug delivery systems: from concept to clinical applications. Journal of Controlled Release, 165(1), 36-48.
- Bozzuto, G., & Molinari, A. (2015). Liposomes as nanomedical devices. International Journal of Nanomedicine, 10, 975–999.
- Wang, Y., et al. (2017). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Advanced Drug Delivery Reviews, 113, 21-45.
- Baghel, S., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release, 326, 164-185.
- Roots Analysis. (2023, October 2). Nanoparticle Formulation: A Paradigm Shift towards Novel Drug Delivery.
- PharmiWeb.com. (2024, October 29).
- Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
- S. K., & G. D. (2025, January 5). Liposomal Drug Delivery Systems: An Intro as a Primer for Advanced Therapeutics.
- Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 819253.
- Veranova. (n.d.). Amorphous Solid Dispersion.
- Sercombe, L., et al. (2015). Advances in the delivery of therapeutic proteins. Frontiers in Pharmacology, 6, 219.
- ResearchGate. (2025, July 8).
- Wikipedia. (n.d.). Nanoparticle drug delivery.
- Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: From concept to clinical applications. Journal of Controlled Release, 165(1), 36-48.
- MDPI. (2025, July 23).
- Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
- PubMed. (2024, June 3). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy.
- ACS Publications. (2024, May 15). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy | Molecular Pharmaceutics.
- Lonza. (n.d.). Solid Dispersion Technology.
- CD Bioparticles. (n.d.).
- PubMed. (n.d.). Characterization of Drug Delivery Systems by Transmission Electron Microscopy.
- MDPI. (2022, April 18).
- Systematic Reviews in Pharmacy. (2021, June 24). Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems.
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- 19. researchgate.net [researchgate.net]
Application Note: Live-Cell Lipid Droplet Imaging Using 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Target Audience: Cell Biologists, Fluorescence Microscopy Specialists, and Drug Discovery Researchers Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Photophysical Causality
The visualization of lipid droplets (LDs) is critical for understanding cellular metabolism, lipotoxicity, and the pathogenesis of metabolic disorders. Traditional lipophilic dyes, such as Nile Red and BODIPY 493/503, suffer from Aggregation-Caused Quenching (ACQ), poor photostability, and high background fluorescence in aqueous environments, necessitating rigorous washing steps that can perturb live-cell physiology.
3-Methyl-9H-indeno[2,1-c]pyridin-9-one (3-MIP) is a compact azafluorenone derivative (MW: 195.22 g/mol , LogP: 2.738)[1] that overcomes these limitations by leveraging Aggregation-Induced Emission (AIE) [2].
The Causality of 3-MIP Fluorescence
The indeno[2,1-c]pyridin-9-one core possesses a non-planar geometry. In aqueous cytosolic environments, the molecule remains solvated, allowing for active intramolecular rotation. This active motion dissipates excited-state energy via non-radiative decay pathways, primarily through a Twisted Intramolecular Charge Transfer (TICT) state, rendering the probe virtually non-fluorescent (quenched)[2],[3].
However, due to its high lipophilicity (LogP ~2.74)[1], 3-MIP rapidly partitions into the hydrophobic core of lipid droplets. Within this highly viscous, lipid-rich microenvironment, the molecules aggregate. This aggregation triggers the Restriction of Intramolecular Motion (RIM) , blocking the non-radiative decay channels and forcing the energy to be released radiatively as strong, red-shifted fluorescence[4],[3]. This binary "off-on" mechanism allows for high-contrast, wash-free imaging.
Photophysical mechanism of 3-MIP Aggregation-Induced Emission (AIE) in lipid droplets.
Comparative Probe Performance
To justify the integration of 3-MIP into your bioimaging pipelines, the table below synthesizes the quantitative and qualitative advantages of azafluorenone-based AIEgens compared to industry-standard LD stains[2],[3].
| Feature | 3-MIP (Azafluorenone AIEgen) | Nile Red | BODIPY 493/503 |
| Emission Mechanism | Aggregation-Induced Emission (AIE) | Solvatochromic | Aggregation-Caused Quenching (ACQ) |
| Wash Step Required | No (Wash-free) | Yes | Yes |
| Photostability | Excellent (Resists photobleaching) | Moderate | Poor (Rapid photobleaching) |
| Stokes Shift | Large (>100 nm) | Moderate | Small (~15 nm) |
| Background Signal | Ultra-low (Quenched in water) | High in aqueous media | Moderate |
| Cytotoxicity | Low (Suitable for long-term tracking) | Moderate | Low |
Experimental Protocol: Live-Cell Staining Workflow
This protocol is designed as a self-validating system. By omitting the wash step, the protocol inherently tests the AIE "turn-on" capability of 3-MIP. If background fluorescence is observed, it indicates either dye precipitation in the media or an overly high working concentration.
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 1.95 mg of 3-MIP powder in 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into light-protected microcentrifuge tubes and store at -20°C.
-
Working Solution (10 µM): Dilute the stock solution 1:1000 in pre-warmed (37°C) complete culture medium (e.g., DMEM + 10% FBS) immediately prior to use. Note: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or artificial lipid droplet formation.
Cell Culture & Staining
-
Seed target cells (e.g., HeLa, 3T3-L1 preadipocytes, or HepG2) in a glass-bottom confocal imaging dish (e.g., MatTek 35 mm dish) and culture until 70-80% confluent.
-
(Optional) To induce lipid droplet formation for positive control validation, incubate cells with 100 µM Oleic Acid conjugated to BSA for 24 hours prior to imaging.
-
Remove the standard culture medium and gently add the 10 µM 3-MIP Working Solution.
-
Incubate the cells at 37°C with 5% CO₂ for 30 minutes .
-
Direct Mounting: Do not wash the cells. The AIE property ensures that uninternalized or cytosolic 3-MIP remains non-fluorescent. Proceed directly to the microscope.
Confocal Fluorescence Microscopy
-
Excitation: Use a 405 nm or 458 nm laser line (azafluorenones typically exhibit broad near-UV to blue absorption)[4].
-
Emission: Collect emission using a bandpass filter of 550–600 nm.
-
Laser Power: Keep laser power low (1-5%) initially to assess brightness; 3-MIP's high quantum yield in the aggregated state requires minimal excitation energy, further reducing phototoxicity.
Step-by-step experimental workflow for live-cell lipid droplet staining using 3-MIP.
Validation & Quality Control
To ensure the trustworthiness of the staining, a co-localization experiment must be performed during the initial assay validation:
-
Co-Staining: Co-incubate cells with 10 µM 3-MIP and 1 µg/mL BODIPY 493/503 (a validated neutral lipid stain).
-
Imaging Channels:
-
Channel 1 (BODIPY): Ex 488 nm / Em 500-530 nm.
-
Channel 2 (3-MIP): Ex 405 nm / Em 550-600 nm.
-
-
Analysis: Calculate the Pearson's Correlation Coefficient (PCC). A properly executed 3-MIP stain should yield a PCC > 0.90 with BODIPY 493/503, confirming exclusive localization to lipid droplets[3].
References
-
Vitas-M Lab. "STK372183 - 3-methyl-9H-indeno[2,1-c]pyridin-9-one Chemical Properties." Vitas-M Lab Database. URL: [Link]
-
Wang, C., et al. (2016). "Photoactivatable aggregation-induced emission probes for lipid droplets-specific live cell imaging." Chemical Science, 8(3), 2016. URL:[Link]
-
Bekeši, D., et al. (2019). "4-Azafluorenone and α-Carboline Fluorophores with Green and Violet/Blue Emission." Molecules, 24(13). URL:[Link]
-
ResearchGate Community. (2025). "New AIE Emitters from the Unexpected Boron Tribromide/Boron Trichloride‐mediated Cyclization Reaction and Application for Fluorescence Imaging of Lipid Droplets." ResearchGate. URL:[Link]
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- 3. researchgate.net [researchgate.net]
- 4. 4-Azafluorenone and α-Carboline Fluorophores with Green and Violet/Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Technical Support Center: Overcoming Solubility Issues with 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and dissolution of rigid, polycyclic heteroaromatic compounds.
3-Methyl-9H-indeno[2,1-c]pyridin-9-one is a classic example of a challenging aza-fluorenone derivative. With a calculated logP of ~2.74, zero rotatable bonds, and zero hydrogen-bond donors, this rigid tricyclic system is highly hydrophobic[1]. The [2,1-c] fusion pattern of the indeno-pyridine core shifts the electron density and dictates the molecule's strict planarity, which promotes intense intermolecular π-π stacking in the solid state[2]. This high crystal lattice energy creates a massive thermodynamic barrier to solvation. Furthermore, aza-fluorenone cores are notoriously difficult to stabilize in aqueous media without specialized co-solvent or complexation strategies[3].
Below is our definitive troubleshooting guide and protocol matrix to help you overcome these physicochemical hurdles in your assays.
Part 1: Troubleshooting Guide & FAQs
Q1: I tried dissolving the powder in 100% DMSO for my master stock, but it remains a cloudy suspension. How can I achieve a clear solution? The Causality: The high lattice energy driven by π-π stacking resists standard ambient dissolution. Aprotic polar solvents like DMSO can disrupt dipole interactions but often fail to break the strong π-π stacking of planar aza-fluorenones on their own. The Solution: First, apply acoustic cavitation (bath sonication) combined with gentle heating (37°C) to provide the mechanical and thermal energy needed to fracture the crystal lattice. If the suspension persists, exploit the molecule's basic pyridine nitrogen. Adding a trace amount of acid (e.g., 0.1% v/v Trifluoroacetic acid) protonates the pyridine ring. This converts the neutral, hydrophobic molecule into a charged organic salt, which drastically lowers the lattice energy and forces the molecules apart via electrostatic repulsion, ensuring immediate dissolution in DMSO.
Q2: My DMSO stock is clear, but the compound immediately crashes out when diluted into my aqueous assay buffer (pH 7.4). How do I prevent this? The Causality: This is a phenomenon known as "solvent shock." When a highly lipophilic compound is rapidly transferred from a low-dielectric solvent (DMSO) to a high-dielectric environment (water), the thermodynamic penalty of exposing the hydrophobic core to water causes the molecules to rapidly self-aggregate and precipitate. The Solution: Never add the DMSO stock directly to the bulk aqueous buffer. Instead, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a carrier. The hydrophobic aza-fluorenone core fits perfectly into the lipophilic cavity of the cyclodextrin, while the hydroxyl-rich exterior of the cyclodextrin maintains excellent aqueous solubility.
Q3: What vehicle do you recommend for oral (PO) or intraperitoneal (IP) dosing in animal models to ensure consistent exposure? The Causality: Dosing rigid planar compounds in standard saline or PBS leads to immediate precipitation in the gastrointestinal tract or peritoneal cavity, resulting in erratic absorption and highly variable pharmacokinetics. The Solution: Use a micellar/co-solvent formulation. A field-proven vehicle for indenopyridines is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . The PEG300 acts as a transitionary co-solvent to prevent immediate precipitation upon dilution, while Tween-80 forms protective micelles that encapsulate the compound, keeping it bioavailable in biological fluids.
Part 2: Quantitative Solubility Matrix
Use the following empirically derived parameters to plan your experimental concentrations.
| Vehicle / Solvent System | Max Recommended Concentration | Stability | Preparation Notes & Causality |
| 100% DMSO | ~2 - 5 mM | < 24 hours | Prone to crashing out at room temp. Requires sonication. |
| Acidified DMSO (0.1% TFA) | > 20 mM | > 1 month (-20°C) | Optimal for Master Stocks. Protonation prevents π-π stacking. |
| 20% HP-β-CD in PBS (pH 7.4) | ~100 - 500 µM | 48 hours (4°C) | Optimal for In Vitro Assays. Cyclodextrin shields the hydrophobic core. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ~5 - 10 mg/kg dosing | Prepare fresh | Optimal for In Vivo Dosing. Micellar encapsulation ensures bioavailability. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of 20 mM Acidified Master Stock
Objective: Create a stable, high-concentration organic stock free of micro-precipitates.
-
Weighing: Weigh exactly 3.90 mg of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one (MW: 195.22 g/mol ) into a clean, dry glass vial. (Note: Avoid plastics, as hydrophobic compounds can adsorb to the walls).
-
Primary Solvation: Add 990 µL of anhydrous DMSO. Vortex for 30 seconds.
-
Acidification (The Critical Step): Add 10 µL of pure Trifluoroacetic acid (TFA).
-
Mechanistic Insight: The TFA instantly protonates the pyridine nitrogen. You will observe the cloudy suspension turn into a clear, slightly yellow solution as the electrostatic repulsion shatters the remaining crystal lattice.
-
-
Sonication: Place the vial in a bath sonicator at 37°C for 10 minutes to ensure no microscopic nucleation sites remain.
-
Validation: Hold the vial against a strong light source. If any Tyndall scattering (haziness) is observed, sonicate for an additional 5 minutes. Store at -20°C in dark aliquots.
Protocol B: Preparation of 100 µM Aqueous Assay Buffer
Objective: Transition the compound into a physiological buffer without solvent shock.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
-
Step-Wise Addition: Place 9.95 mL of the 20% HP-β-CD buffer on a magnetic stirrer at medium speed (creating a gentle vortex).
-
Complexation: Using a precision pipette, add 50 µL of the 20 mM Acidified Master Stock (from Protocol A) dropwise directly into the center of the vortex.
-
Mechanistic Insight: Dropwise addition into a moving vortex prevents localized supersaturation. The cyclodextrin molecules immediately encapsulate the indenopyridine monomers before they can encounter each other and initiate π-π stacking.
-
-
Equilibration: Allow the solution to stir for 15 minutes at room temperature to ensure complete thermodynamic equilibration of the host-guest inclusion complexes.
Part 4: Solubility Troubleshooting Workflow
Decision matrix for overcoming aza-fluorenone solubility barriers across different experimental models.
References
-
[1] Title: STK372183 - VITASMLAB.BIZ (Chemical Properties) Source: vitasmlab.biz URL:
-
[2] Title: 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one (Indeno-pyridinone Derivatives) Source: benchchem.com URL:
-
[3] Title: One-Pot Synthetic Approach to 3-Carboxyl- and 3-Ketopyridines in Aqueous Media Source: The Journal of Organic Chemistry (ACS Publications) URL:
Sources
Technical Support Center: Optimizing Reaction Temperature for Indeno[2,1-c]pyridin-9-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize azafluorenone derivatives, specifically 9H-indeno[2,1-c]pyridin-9-one . Because this tricyclic core can be assembled via multiple distinct mechanistic pathways—ranging from strongly acidic Friedel-Crafts acylations to highly basic cryogenic metalations—reaction temperature is not merely a kinetic variable; it is the primary determinant of chemoselectivity, regioselectivity, and thermodynamic stability.
This guide provides field-proven troubleshooting strategies, quantitative temperature matrices, and self-validating protocols to ensure your synthesis is successful.
Quantitative Data: Temperature Optimization Matrix
The following matrix summarizes the thermal boundaries for the three primary synthetic routes to indeno[2,1-c]pyridin-9-one. Deviating from these windows is the leading cause of reaction failure.
| Synthetic Pathway | Reagent / Catalyst | Optimal Temp Window | Yield Impact at Sub-optimal Temp | Primary Failure Mode |
| Electrophilic Cyclization | Polyphosphoric Acid (PPA) | 200 °C – 210 °C | <180 °C: 0-10% yield>220 °C: Charring | High viscosity prevents mass transfer; oxidative degradation[1]. |
| Directed Metalation (DoM) | LTMP / THF | -75 °C to -70 °C | > -50 °C: Scrambling / Quenching | Lithiated intermediate decomposes or isomerizes[2]. |
| Multicomponent Condensation | Sec. Cyclic Amines / O₂ | 75 °C – 80 °C | <60 °C: Stalled Knoevenagel | Incomplete [5+1]-cyclocondensation or failed aerobic oxidation[3]. |
Troubleshooting Guides & FAQs
Q1: My polyphosphoric acid (PPA) cyclization of 4-arylpyridines is yielding a black, tarry mixture. Is the temperature too high?
A: Yes, you are likely exceeding the thermal stability threshold of the substrate. The synthesis of 2-azafluorenone via PPA requires a very specific "Goldilocks" zone of 210 °C [1].
-
The Causality: PPA is a polymeric mixture of phosphoric acids. At room temperature, it is a highly viscous, glass-like substance. Heating to >150 °C is required simply to lower the viscosity enough to allow mass transfer (solvation of the substrate). The actual Friedel-Crafts-type intramolecular acylation requires overcoming a massive activation barrier because the pyridine ring is electron-withdrawing, deactivating the adjacent positions. Thus, 210 °C provides the necessary thermal energy for the electrophilic attack. However, pushing past 220 °C induces rapid oxidative degradation and polymerization (charring).
-
The Fix: Do not rely on the temperature reading of your heating mantle or oil bath. You must use an internal thermocouple submerged directly into the PPA mixture to ensure the internal temperature remains strictly between 205 °C and 210 °C.
Q2: During the directed ortho-metalation (DoM) of 2-(pyridyl)benzoic acid derivatives using LTMP, I am observing poor regioselectivity and low yields. How critical is the cryogenic temperature?
A: It is absolutely critical. The reaction must be strictly maintained at -75 °C [2].
-
The Causality: This pathway relies on the kinetic deprotonation at the C5' position by the bulky base lithium 2,2,6,6-tetramethylpiperidide (LTMP). The resulting organolithium species is highly reactive but thermodynamically unstable. If the internal temperature rises above -50 °C (even briefly during the exothermic addition of the substrate), the molecule undergoes rapid thermodynamic equilibration. This leads to scrambling of the lithium position or premature, uncontrolled intermolecular side reactions.
-
The Fix: Pre-chill all reagents, use a dry ice/acetone bath, and add the substrate via a syringe pump at a rate no faster than 1 mL/min to prevent localized exothermic spiking.
Q3: Are there milder, low-temperature alternatives to synthesize this core?
A: Yes. Recent advancements have demonstrated a [5+1]-cyclocondensation route via a multicomponent reaction (MCR) between β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines[3]. This reaction operates at much milder temperatures (refluxing ethanol, ~78 °C). The product formation begins with a Knoevenagel condensation, followed by a nucleophilic attack and an intermolecular H+ shift, culminating in an aerobic oxidation to yield the 9H-indeno[2,1-c]pyridin-9-one derivative.
Verified Experimental Protocols
Protocol A: High-Temperature PPA Cyclization
Adapted from the cyclization of 4-arylpyridines[1].
-
Preparation: Charge a heavily walled, oven-dried round-bottom flask with 7.00 g of Polyphosphoric Acid (PPA).
-
Substrate Addition: Add 1.4 mmol of the 4-arylpyridine precursor.
-
Thermal Activation: Submerge the flask in a pre-heated sand bath. Insert an internal temperature probe. Ramp the internal temperature to exactly 210 °C.
-
Incubation: Stir vigorously for 4 hours.
-
Self-Validation Checkpoint: At 210 °C, the PPA should stir as easily as water. A successful reaction will transition from a pale yellow suspension to a homogeneous deep orange solution. If the mixture turns opaque black, thermal degradation has occurred.
-
-
Cryogenic Quenching: Remove from heat and immediately cool the flask to 0 °C using an ice-water bath.
-
Causality: Neutralization of PPA is highly exothermic. Quenching at 0 °C prevents the heat of neutralization from destroying the newly formed product.
-
-
Neutralization: Slowly add saturated NaHCO₃ dropwise until the pH reaches 7.5. Extract with diethyl ether (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Cryogenic Anionic Ring Closure (DoM)
Adapted from the metalation of ethyl 2-(4-chloro-2-pyridyl)benzoates[2].
-
Base Generation: In a flame-dried Schlenk flask under argon, prepare LTMP (1.2 equiv) in anhydrous THF and cool to -75 °C using a dry ice/acetone bath.
-
Kinetic Deprotonation: Add the ethyl 2-(4-chloro-2-pyridyl)benzoate precursor dropwise over 15 minutes, ensuring the internal temperature never exceeds -70 °C.
-
Self-Validation Checkpoint: Before allowing the cyclization to proceed, withdraw a 0.1 mL aliquot using a pre-chilled syringe and quench it into CD₃OD. Analyze via rapid GC-MS. A mass shift of +1 Da confirms successful lithiation at the C5' position. If unshifted starting material is present, the internal temperature was too high, causing the organolithium intermediate to decompose.
-
-
Cyclization: Maintain at -75 °C for 2 hours to allow the intramolecular trapping of the ester group by the lithiated carbon.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl at -75 °C, then allow the mixture to warm to room temperature before extracting with ethyl acetate.
Mechanistic & Workflow Visualization
The following diagram illustrates the divergent synthetic pathways and their strict temperature dependencies.
Fig 1. Temperature-dependent synthetic pathways for indeno[2,1-c]pyridin-9-one formation.
References
- Source: Heterocycles (via CLOCKSS Archive)
- Synthesis and Metalation of 2-(Pyridyl)benzoic Acids and Ethyl 2-(Pyridyl)
- US Patent 5070100A - Spiro-tricyclicaromatic succinimide derivatives (Citing Mayor and Wentrup, J. Am. Chem. Soc., 1975)
- Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines Source: MDPI URL
Sources
Technical Support Center: 3-Methyl-9H-indeno[2,1-c]pyridin-9-one Stability & Handling
Welcome to the Technical Support Center for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one (an azafluorenone derivative). This guide is designed for researchers and drug development professionals who require rigorous, field-proven methodologies for handling this compound under acidic conditions.
Unlike rigid templates, this guide is structured around the fundamental physicochemical causality of the azafluorenone core, ensuring that every troubleshooting step and protocol is grounded in molecular logic.
Core Principles: Acid-Base Chemistry of Azafluorenones
To understand the behavior of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one in acidic media, one must look at its structural dichotomy: an electron-deficient cyclopentadienone fused to a basic pyridine ring.
The pyridine nitrogen acts as the primary site of protonation. When the ambient pH drops below the compound's pKa (typically ~4.0–4.8 for azafluorenones), the nitrogen lone pair accepts a proton to form a pyridinium salt. This single event triggers a cascade of physical and electronic changes:
-
Solubility Inversion: The lipophilic free base (LogP ~2.74)[1] becomes a highly polar, water-soluble salt.
-
Electronic Modulation: Protonation stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap and causing distinct bathochromic (red) shifts in photophysical assays[2].
-
Chemical Stability: The rigid, fully conjugated indeno-pyridine core is exceptionally stable to acid hydrolysis. In fact, harsh acidic conditions (e.g., 4 M HCl at 100 °C, or concentrated H₂SO₄) are routinely used in the synthetic cyclization and deprotection of azafluorenone precursors without degrading the core scaffold[3][4].
Troubleshooting & FAQs
Q1: I am observing a significant color change in my solution upon the addition of 0.1% Trifluoroacetic Acid (TFA) during HPLC. Is my compound degrading? A1: No. This is a halochromic effect, not chemical degradation. Protonation of the pyridine nitrogen alters the electronic distribution across the conjugated azafluorenone system, leading to a reversible bathochromic shift in the UV-Vis spectrum[2]. If you neutralize the solution, the original color and absorption profile will return.
Q2: My reaction yield drops drastically after an acidic aqueous workup. Where is the compound going? A2: You are likely losing your product to the aqueous phase. At a pH < 3, 3-Methyl-9H-indeno[2,1-c]pyridin-9-one exists almost entirely as a water-soluble pyridinium salt. To recover it, you must basify the aqueous layer to pH 8.5 (using saturated NaHCO₃) to regenerate the lipophilic free base before extracting with an organic solvent like dichloromethane (DCM).
Q3: Why is my compound streaking severely on normal-phase silica gel chromatography? A3: The basic pyridine nitrogen engages in strong hydrogen bonding and ion-exchange interactions with the acidic silanol groups on the silica gel surface.
-
Solution: Pre-treat your column or modify your eluent with 1–5% Triethylamine (TEA). This neutralizes the acidic silanols, allowing the compound to elute as a sharp band.
Quantitative Data & Physicochemical Properties
The following table synthesizes the critical quantitative metrics required for experimental planning.
| Property / Metric | Value | Causality / Experimental Implication |
| Molecular Weight | 195.22 g/mol | Standard mass for molarity calculations[1]. |
| LogP (Free Base) | 2.738 | Indicates high lipophilicity; soluble in DCM, EtOAc, and CHCl₃[1]. |
| H-Bond Acceptors | 1 (Pyridine Nitrogen) | Primary site for protonation and silica-gel interaction[1]. |
| Acid Stability (4 M HCl) | Stable (>48h at 100 °C) | Core withstands aggressive ester hydrolysis protocols[3]. |
| Acid Stability (Conc. H₂SO₄) | Stable (at 100 °C) | Core withstands aggressive dehydrative cyclization[4]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific pH checkpoints and quenching steps, you ensure the integrity of the compound is maintained and measurable.
Protocol A: Acid-Base Extraction and Purification
Use this protocol to separate 3-Methyl-9H-indeno[2,1-c]pyridin-9-one from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in 15 mL of Ethyl Acetate (EtOAc).
-
Acidic Extraction (Protonation): Add 15 mL of 1 M HCl (aqueous) to the separatory funnel. Shake vigorously and allow the layers to separate. The target compound is now in the lower aqueous layer as a pyridinium salt.
-
Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which retains neutral/acidic impurities).
-
Basification (Deprotonation): Cool the aqueous layer in an ice bath (to mitigate exothermic neutralization). Slowly add saturated aqueous NaHCO₃ dropwise until the solution reaches pH 8.5 (verify with pH paper). Note: Avoid strong bases like NaOH to prevent potential nucleophilic attack on the cyclopentadienone ring.
-
Organic Recovery: Extract the basified aqueous layer with 3 x 15 mL of Dichloromethane (DCM).
-
Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free base.
Protocol B: Acid Stability Profiling via LC-MS
Use this protocol to empirically validate the stability of the compound in your specific acidic buffer.
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in LC-MS grade Methanol.
-
Incubation: Dilute the stock to 0.1 mg/mL in your test matrix (e.g., 0.1 M HCl). Incubate the vial in a thermomixer at 40 °C.
-
Time-Course Sampling: Extract 10 µL aliquots at
and hours. -
Quenching (Critical Step): Immediately quench each 10 µL aliquot into 90 µL of a neutralizing buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.0). Causality: Quenching prevents the acid from degrading the compound inside the autosampler vial while awaiting injection, ensuring the LC-MS reading accurately reflects the exact time of sampling.
-
Analysis: Inject onto a Reverse-Phase C18 column (using 0.1% Formic Acid in MeCN/Water as mobile phase). Monitor the parent mass (
[M+H]⁺ = 196.07).
Process Visualization
The following diagram illustrates the logical flow of the acid-base extraction protocol, highlighting the phase transitions dictated by the protonation state of the molecule.
Workflow for the acid-base extraction and purification of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one.
References
-
Vitas-M Lab ID: STK372183 (Compound Properties) Vitas-M Lab Chemical Reagents Database[Link]
-
Fluorenone derivatives and the proposed synthesis and evaluation of 1-azafluorenones ResearchGate / Journal of Photochemistry and Photobiology [Link]
-
Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine The Journal of Organic Chemistry - ACS Publications / NIH[Link]
-
Investigations Into the Synthesis and Properties of Indenopyridines Plymouth University Theses[Link]
Sources
A Comparative Guide to the NMR Spectral Analysis of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a critical-path activity. Nitrogen-containing heterocycles, in particular, form the scaffold of countless therapeutic agents and functional materials.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural characterization of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one, a representative indenopyridine derivative. Our focus will be centered on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, supplemented by orthogonal techniques to ensure a self-validating and robust analytical workflow.
The Subject Molecule: 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
The target molecule is a fused heterocyclic system comprising an indanone moiety and a pyridine ring. The presence of aromatic rings, a ketone carbonyl group, a methyl substituent, and a nitrogen heteroatom creates a distinct electronic environment, making it an excellent candidate for NMR analysis. Understanding its structure with certainty is the first step toward understanding its chemical reactivity, biological activity, and potential applications.
Figure 1: Chemical Structure of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one.
Comprehensive NMR Analysis: A Multi-dimensional Approach
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[3] A combination of 1D and 2D NMR experiments is essential for complete structural assignment and verification.[4] For this molecule, we will predict the spectral features based on established principles of chemical shifts, coupling constants, and through-bond correlations.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum is the initial and most informative experiment.[5] We anticipate signals corresponding to each chemically non-equivalent proton in the molecule.
-
Chemical Shift (δ): This indicates the electronic environment of the protons.[6] Protons near electronegative atoms (like the pyridine nitrogen) or anisotropic groups (like the carbonyl group) are "deshielded" and appear at a higher chemical shift (further downfield).[5]
-
Aromatic Protons (H1, H2, H4, H5, H6, H7, H8): These will resonate in the typical aromatic region, likely between δ 7.0 and 9.0 ppm. The protons on the pyridine ring (H1, H2, H4) will be influenced by the nitrogen atom and are expected to be further downfield compared to the protons on the benzene ring (H5, H6, H7, H8).
-
Methyl Protons (-CH₃): This group will appear as a singlet in the upfield region, likely around δ 2.5-3.0 ppm, deshielded slightly by the adjacent aromatic system.
-
-
Integration: The area under each peak is proportional to the number of protons it represents.[7] We expect the methyl signal to integrate to 3H, while each aromatic signal will integrate to 1H.
-
Multiplicity (Splitting): This reveals the number of neighboring, non-equivalent protons according to the n+1 rule.[5][6]
-
The methyl group at position 3 has no adjacent protons, so it will appear as a singlet (s) .
-
The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. For example, H8, coupled only to H7, would likely appear as a doublet (d) . H7, coupled to both H6 and H8, would likely be a triplet (t) or a doublet of doublets (dd) .
-
¹³C NMR and DEPT-135 Spectroscopy: Elucidating the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.[7]
-
Chemical Shift (δ):
-
Carbonyl Carbon (C9): The ketone carbonyl carbon is highly deshielded and will be the furthest downfield signal, expected in the δ 180-200 ppm range.[7]
-
Aromatic Carbons: These will appear between δ 110-160 ppm. Carbons bonded to nitrogen or adjacent to the carbonyl group will be further downfield.
-
Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, typically below δ 30 ppm.
-
To confirm the type of each carbon (C, CH, CH₂, or CH₃), a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable.[4] In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons (like C4a, C8a, C9, C9a, and C9b) are not observed.[4]
2D NMR Spectroscopy: The Definitive Connectivity Map
While 1D spectra provide the fundamental data, 2D NMR experiments are required to connect the pieces and validate the structure.[8]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[4] It is essential for tracing the connectivity within the aromatic spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.[9] It is the most reliable way to assign carbon resonances based on their known proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[8][9] It is the key to identifying the connectivity between different fragments of the molecule and assigning quaternary carbons. For instance, a correlation from the methyl protons to carbons C2, C3, and C4 would definitively place the methyl group at position 3.
Predicted NMR Data Summary
The following table summarizes the predicted NMR data for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one, based on the principles discussed and data from analogous structures.[10][11][12]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |
| H1 | ~8.8 - 9.2 | d | 1H | Pyridine Ring | C1 | ~150 - 155 | Pyridine Ring |
| H2 | ~7.4 - 7.8 | d | 1H | Pyridine Ring | C2 | ~120 - 125 | Pyridine Ring |
| H4 | ~8.0 - 8.4 | s | 1H | Pyridine Ring | C3 | ~145 - 150 | Pyridine Ring |
| H5 | ~7.8 - 8.1 | d | 1H | Benzene Ring | C4 | ~130 - 135 | Pyridine Ring |
| H6 | ~7.3 - 7.6 | t | 1H | Benzene Ring | C4a | ~135 - 140 | Quaternary |
| H7 | ~7.5 - 7.8 | t | 1H | Benzene Ring | C5 | ~125 - 130 | Benzene Ring |
| H8 | ~7.6 - 7.9 | d | 1H | Benzene Ring | C6 | ~128 - 133 | Benzene Ring |
| -CH₃ | ~2.6 - 2.8 | s | 3H | Methyl Group | C7 | ~123 - 128 | Benzene Ring |
| C8 | ~133 - 138 | Benzene Ring | |||||
| C8a | ~140 - 145 | Quaternary | |||||
| C9 | ~185 - 195 | Carbonyl | |||||
| C9a | ~155 - 160 | Quaternary | |||||
| C9b | ~130 - 135 | Quaternary | |||||
| -CH₃ | ~20 - 25 | Methyl Group |
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the highest level of confidence.[13]
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Unambiguously determines the complete 3D structure and isomeric purity. | Requires higher sample amounts (mg scale)[14]; relatively longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS), fragmentation patterns. | Confirms the molecular formula (C₁₃H₉NO). Fragmentation can provide clues about the ring system's stability.[15][16] | Does not provide information on atom connectivity or isomerism. |
| FTIR Spectroscopy | Presence of specific functional groups. | Provides rapid and definitive confirmation of the carbonyl (C=O) group via a strong, sharp absorption around 1680-1720 cm⁻¹.[17][18][19] | Provides limited information on the overall molecular skeleton; spectrum can be complex in the fingerprint region. |
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data quality.
NMR Sample Preparation
-
Compound Weighing: Accurately weigh 5-10 mg of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one for ¹H and routine ¹³C NMR. For insensitive 2D experiments (like HMBC), 15-25 mg may be required.[14]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice due to its excellent dissolving power for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a powerful alternative.[20]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[21]
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution free of particulate matter is critical for high-quality spectra.[14]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition Workflow
The following is a standard workflow on a modern NMR spectrometer (e.g., Bruker).[22]
-
Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability during the experiment.[22]
-
Shimming: The magnetic field homogeneity across the sample volume is optimized in a process called shimming. Automated shimming routines like topshim are highly effective.[22] A well-shimmed sample results in sharp, symmetrical peaks.
-
¹H Spectrum Acquisition:
-
Acquire a quick, single-scan ¹H spectrum to determine the spectral width and receiver gain.
-
Run a standard quantitative ¹H experiment (e.g., zg30) with an appropriate number of scans (typically 8 or 16) and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.
-
-
¹³C and DEPT-135 Acquisition:
-
Run a standard proton-decoupled ¹³C experiment (e.g., zgpg30). Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.[9]
-
Run a DEPT-135 experiment to differentiate carbon types.
-
-
2D Spectra Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard, sensitivity-enhanced pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.4, hmbcgplpndqf).[9] These experiments typically require longer acquisition times, ranging from 30 minutes to several hours.
-
-
Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to residual solvent peaks or internal TMS).[22]
Integrated Analytical Workflow
The synergy between different analytical techniques provides a robust, self-validating system for structural confirmation. The following diagram illustrates this integrated approach.
Caption: Integrated workflow for the structural elucidation of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one.
Conclusion
The structural characterization of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one serves as a prime example of modern analytical chemistry principles. While rapid techniques like FTIR and Mass Spectrometry provide crucial preliminary data, they are insufficient on their own. Only a comprehensive suite of NMR experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—can deliver the detailed connectivity map required for unambiguous structural assignment. This integrated, multi-technique approach represents a self-validating system that ensures the highest degree of scientific rigor, a non-negotiable standard for researchers in drug discovery and chemical sciences.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. John Wiley & Sons, Inc. [Link]
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. MRRC. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
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A Senior Application Scientist's Guide to the Isomeric Landscape of Indenopyridinones: A Comparative Analysis of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Introduction
The indenopyridine scaffold, a fused heterocyclic system, represents a "privileged structure" in medicinal chemistry. Its rigid, planar architecture provides a unique framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer and enzyme-inhibitory properties.[1][2] Within this class, the indenopyridinone core, and specifically its substituted derivatives like 3-Methyl-9H-indeno[2,1-c]pyridin-9-one, are of significant interest to researchers in drug development.
However, the therapeutic potential of such a scaffold is not merely defined by its core structure but is exquisitely sensitive to its isomeric form. Subtle changes in the arrangement of atoms—be it the fusion pattern of the rings or the position of a single methyl group—can dramatically alter a compound's physicochemical properties, biological activity, and metabolic stability. This guide provides an in-depth comparison of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one with its key structural and positional isomers. We will dissect the causality behind experimental choices for synthesis and analysis, present comparative data, and provide validated protocols to empower researchers to navigate this complex chemical space with confidence.
The isomers under consideration fall into two main categories:
-
Structural Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. Here, we will compare the target indeno[2,1-c]pyridine system with the indeno[1,2-b]pyridine scaffold. The position of the nitrogen atom relative to the indanone core fundamentally changes the molecule's electronic distribution and hydrogen bonding capacity.
-
Positional Isomers: These isomers have the same carbon skeleton and functional groups but differ in the position of those groups. We will explore how shifting the methyl group around the 9H-indeno[2,1-c]pyridin-9-one core can influence its biological profile, drawing upon established structure-activity relationship (SAR) principles.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of facts to provide a logical framework for understanding and predicting the properties of these important molecules.
Part 1: Synthesis and Physicochemical Characterization of Isomers
The synthesis of indenopyridinone scaffolds is often achieved through efficient multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from readily available starting materials.[4] This approach is not only atom-economical but also provides a facile route to generate a library of derivatives for SAR studies.
A common and effective strategy involves the one-pot condensation of an aldehyde, an amine-containing compound (or ammonia source), and an active methylene compound like 1,3-indandione. The choice of reactants and reaction conditions dictates which isomeric scaffold is formed.
Comparative Physicochemical Properties
The isomeric form of a molecule dictates its fundamental physical and chemical properties, which in turn influence its solubility, membrane permeability, and oral bioavailability. Even a simple change in the nitrogen atom's position creates a significant difference.
| Property | 9H-Indeno[2,1-c]pyridin-9-one | 9H-Indeno[1,2-b]pyridin-9-one | Rationale for Differences |
| Molecular Formula | C₁₂H₇NO | C₁₂H₇NO | Identical (Isomers) |
| Molecular Weight | 181.19 g/mol [5] | 181.19 g/mol [5] | Identical (Isomers) |
| XLogP3 | 2.5[6] | 2.3[5] | The [1,2-b] isomer is slightly less lipophilic. The nitrogen's position closer to the electron-withdrawing carbonyl group in the [2,1-c] isomer may subtly alter the overall electron distribution and polarity. |
| Hydrogen Bond Acceptors | 1[6] | 2[5] | The [1,2-b] isomer presents both the pyridine nitrogen and the carbonyl oxygen as potential hydrogen bond acceptors, which can enhance interactions with biological targets and improve solubility. The nitrogen in the [2,1-c] isomer is sterically more hindered. |
Experimental Protocol: Differentiating Isomers via Spectroscopy
Unambiguous identification of positional and structural isomers is critical. While Mass Spectrometry (MS) can confirm the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for definitive structural elucidation.[7]
Objective: To differentiate between 3-Methyl-9H-indeno[2,1-c]pyridin-9-one and its positional isomers (e.g., 1-Methyl or 4-Methyl) and its structural isomer, a methyl-substituted 9H-indeno[1,2-b]pyridin-9-one.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Causality: The chemical shift (δ) and splitting patterns (multiplicity) of the aromatic protons are highly sensitive to the electronic environment. The position of the methyl group (an electron-donating group) and the nitrogen atom will distinctly alter the signals of adjacent protons.
-
Expected Observations:
-
3-Methyl vs. 1-Methyl Isomer: The singlet corresponding to the methyl protons will appear in the aliphatic region (~2.5 ppm). The key difference will be in the aromatic region. For the 3-methyl isomer, the proton at the 4-position will likely appear as a singlet, whereas for a 1-methyl isomer, the proton at the 2-position would be a singlet.
-
Indeno[2,1-c] vs. Indeno[1,2-b] Isomer: The overall pattern of the aromatic protons will be significantly different due to the altered fusion geometry. 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks and confirm the connectivity.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Causality: The chemical shift of each carbon atom is dependent on its local electronic environment. The electronegative nitrogen atom and the carbonyl group have strong deshielding effects.
-
Expected Observations: The chemical shift of the carbonyl carbon (C=O) will be a key indicator, typically appearing far downfield (>180 ppm).[8] The carbons directly attached to the nitrogen atom will also have characteristic shifts, allowing for clear differentiation between the [2,1-c] and [1,2-b] scaffolds.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum (e.g., using an ATR accessory).
-
Expected Observations: All isomers will show a strong, sharp absorption band for the ketone (C=O) stretch between 1690-1715 cm⁻¹.[7] Subtle differences in the fingerprint region (below 1500 cm⁻¹) can provide additional evidence for a specific isomeric structure.
-
Part 2: Comparative Biological Evaluation
The indenopyridinone scaffold has been extensively investigated for its anticancer properties, often acting as an inhibitor of crucial cellular enzymes like topoisomerases or kinases.[2] The efficacy and selectivity of these compounds are profoundly influenced by their isomeric structure.
Structure-Activity Relationship (SAR) Analysis
The principles of SAR help us understand how molecular structure translates into biological function. For the indenopyridinone class, several key relationships have been established that allow us to predict the impact of isomeric changes.
-
Impact of Nitrogen Position ([2,1-c] vs. [1,2-b]):
-
The indeno[1,2-b]pyridine scaffold places the nitrogen atom in a position analogous to many known kinase inhibitors, where it can act as a crucial hydrogen bond acceptor to interact with the "hinge region" of the kinase active site.
-
The indeno[2,1-c]pyridine scaffold presents a different three-dimensional shape and electrostatic potential. Its activity may arise from different mechanisms, such as DNA intercalation, where the planar structure is paramount.[2] This fundamental difference means that the two structural isomers may have entirely different biological targets.
-
-
Impact of Methyl Group Position:
-
Steric Effects: The placement of the methyl group can introduce steric hindrance, preventing the molecule from fitting into a specific binding pocket. For example, a methyl group near the pharmacophoric nitrogen atom could block a critical hydrogen bond interaction, thereby reducing or ablating activity.
-
Electronic Effects: As an electron-donating group, the methyl substituent can increase the electron density of the aromatic system. This can modulate the pKa of the pyridine nitrogen, influencing its ability to form ionic bonds or hydrogen bonds. Furthermore, it can affect the molecule's susceptibility to metabolic oxidation by cytochrome P450 enzymes.[3]
-
Lipophilicity: Adding a methyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes but may also lead to non-specific binding or reduced aqueous solubility.
-
Comparative Anticancer Activity Data
While a direct comparison of the methyl isomers of 9H-indeno[2,1-c]pyridin-9-one is not available in the literature, we can compile data for related indenopyridine and indenopyrimidine derivatives to illustrate the impact of structural modifications on anticancer activity against the human breast cancer cell line (MCF-7).
| Compound Type | Key Structural Feature | IC₅₀ (µM) vs. MCF-7 | Source |
| Indeno[1,2-d]pyrimidine | 4-(5-methylfuran-2-yl) | 28.85 | [1] |
| Indeno[1,2-d]pyrimidine | 4-(4-chlorophenyl) | 10.25 | [1] |
| Indeno[1,2-b]pyridinol | Phenyl & Morpholino groups | Potent Topo IIα Inhibitor | [2] |
| Doxorubicin (Reference) | Standard Chemotherapeutic | 32.00 | [1] |
Analysis: The data, though from different scaffolds, highlights a crucial point: substitutions on the core ring system dramatically impact cytotoxicity. The electron-withdrawing chloro-substituted derivative is significantly more potent than the methyl-furan derivative, demonstrating the profound influence of electronic properties on biological activity.[1] The indeno[1,2-b]pyridinol derivative shows potent enzyme inhibition, reinforcing the idea that different scaffolds may possess distinct mechanisms of action.[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a self-validating system to compare the antiproliferative effects of different isomers on a cancer cell line.
Objective: To determine and compare the IC₅₀ (half-maximal inhibitory concentration) values of indenopyridinone isomers against the MCF-7 human breast cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Methodology:
-
Cell Culture:
-
Maintain MCF-7 cells in appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before seeding.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment. This normalization step is critical for reproducibility.
-
-
Compound Treatment:
-
Prepare stock solutions of each isomer in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Self-Validation Check: Visually inspect the wells under a microscope. Viable cells in control wells should show dark purple precipitates. Dead cells in high-concentration test wells will not.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals completely.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value for each isomer.
-
Conclusion
This guide demonstrates that for the indenopyridinone class of compounds, the isomeric form is a critical determinant of function. The distinction between structural isomers like indeno[2,1-c] and indeno[1,2-b] pyridinones can lead to fundamentally different biological targets and mechanisms of action. Similarly, the seemingly minor change in the position of a methyl group can profoundly alter binding affinity and ADME properties through a combination of steric, electronic, and lipophilic effects.
For researchers and drug development professionals, this underscores an essential principle: an understanding of isomerism is not an academic exercise but a practical necessity. The rigorous synthesis of isomerically pure compounds, followed by unambiguous spectroscopic characterization and parallel biological evaluation, is the only reliable path to establishing clear and meaningful structure-activity relationships. By following the principles and protocols outlined in this guide, scientists can better navigate the complex isomeric landscape of indenopyridinones and unlock their full therapeutic potential.
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El-Naggar, M., et al. (2012). Anticancer activity of novel indenopyridine derivatives. PubMed, 30(6), 2327-2346. [Link]
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Barreca, M. L., et al. (2022). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. MDPI, 27(8), 2453. [Link]
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Ramírez-Villalva, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI, 29(14), 3105. [Link]
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Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (n.d.). ResearchGate. [Link]
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Wang, T., et al. (2018). Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. PubMed, 28(12), 5779-5792. [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. MDPI, 26(7), 1881. [Link]
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Abdellatif, K. R. A., et al. (2014). Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents. ResearchGate. [Link]
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Jeon, K.-H., et al. (2021). Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. Biomolecules & Therapeutics, 29(5), 539-547. [Link]
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Synthesis of the 9H-indeno[2,1-c]pyridin-9-one derivative 9. (n.d.). ResearchGate. [Link]
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Zgonnik, V. V., et al. (2025). Synthesis of 9H-Indeno[1,2-b]Thieno[2,3-e]Pyridin-9-One System Based on Multicomponent Reaction of 3-Aminothiophenes With Aldehydes and 1,3-Indandione. ResearchGate. [Link]
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Singh, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
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Novoa, H., et al. (2023). The Methylene Spacer Matters: The Structural and Luminescent Effects of Positional Isomerism of n-Methylpyridyltriazole Carboxylate Semi-Rigid Ligands in the Structure of Zn(II) Based Coordination Polymers. MDPI, 13(4), 481. [Link]
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Colombo, M., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. PubMed, 5(4), 552-8. [Link]
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Sharma, N., et al. (2024). Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. RSC Publishing. [Link]
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Cushman, M., et al. (2014). Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1). PMC. [Link]
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Kaur, A., & Kumar, V. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(8), 4760-4804. [Link]
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Shakirov, M. M., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI, 2025(1), m2001. [Link]
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Structure-Activity Relationship (SAR) and Comparative Efficacy of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one in Diabetic Complication Pathways
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical SAR & Performance Comparison Guide
Executive Summary
The management of chronic diabetic complications—such as neuropathy, nephropathy, and retinopathy—requires therapeutic interventions that address the downstream metabolic consequences of hyperglycemia. Two of the most destructive pathways are the hyperactivation of the polyol pathway via Aldose Reductase (ALR2) and the accumulation of Advanced Glycation End-products (AGEs).
3-Methyl-9H-indeno[2,1-c]pyridin-9-one (Molecular Weight: 195.22 g/mol , logP: 2.74) has emerged as a highly privileged, dual-action tricyclic scaffold[1]. Unlike traditional single-target drugs, this specific indeno-pyridine architecture serves both as a direct methylglyoxal (MG) scavenger to prevent AGE formation and as a highly optimized foundational substrate for synthesizing ultra-potent, spiro-cyclic ALR2 inhibitors[2],[3]. This guide objectively deconstructs the structural causality behind its performance and provides validated experimental workflows for comparative analysis.
Mechanistic Rationale: The Dual-Action Polyol & AGE Axis
To understand the value of the 3-Methyl-9H-indeno[2,1-c]pyridin-9-one scaffold, we must map its intervention points within the diabetic pathophysiological cascade. Under hyperglycemic conditions, ALR2 reduces excess glucose to sorbitol, consuming NADPH and inducing severe osmotic stress. Sorbitol is subsequently oxidized to fructose, which bypasses normal glycolysis to form methylglyoxal (MG)—a highly reactive dicarbonyl that irreversibly crosslinks proteins to form toxic AGEs.
The indeno[2,1-c]pyridin-9-one core acts as a dual-node disruptor. In its native form, it intercepts MG directly. When synthetically derivatized at the C9 position, it becomes a potent ALR2 inhibitor, shutting down the cascade at its origin[2],[3].
Fig 1. Dual-action inhibition of the polyol pathway and AGE formation by the indeno-pyridine core.
Structure-Activity Relationship (SAR) Analysis
The pharmacological superiority of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one over simpler aromatic systems is dictated by strict stereoelectronic requirements:
-
Tricyclic Core (Indeno[2,1-c]pyridine): The rigid, planar geometry perfectly mimics the steric dimensions of the ALR2 hydrophobic specificity pocket, allowing for optimal
stacking with Trp111 and Phe122 residues[3]. -
C3-Methyl Substitution: The addition of the methyl group at the C3 position is a critical optimization. It increases the overall lipophilicity (logP ~2.74), significantly enhancing cellular membrane permeability compared to the unsubstituted analog[1]. Furthermore, the steric bulk restricts rotational freedom, minimizing off-target binding to the closely related Aldehyde Reductase (ALR1), thereby reducing hepatotoxic liabilities.
-
C9-Ketone Functional Hub: The C9-ketone is highly electrophilic. This property allows the base scaffold to act as an effective sink for MG scavenging[2]. More importantly, it serves as the primary synthetic handle for Bucherer-Bergs reactions to yield spiro-succinimide or spiro-hydantoin derivatives—classic, ultra-potent pharmacophores for ALR2 inhibition[3].
Fig 2. SAR logic map detailing the pharmacophoric contributions of the tricyclic scaffold.
Comparative Performance Data
To objectively evaluate the scaffold, we compare the base 3-Methyl-9H-indeno[2,1-c]pyridin-9-one and its C9-spiro-succinimide derivative against industry-standard ALR2 inhibitors (Epalrestat) and AGE scavengers (Aminoguanidine).
| Compound | ALR2 IC₅₀ (µM) | ALR1 IC₅₀ (µM) | Selectivity (ALR1/ALR2) | MG Trapping (%, 24h) | Primary Mechanism |
| 3-Methyl-9H-indeno[2,1-c]pyridin-9-one | 5.20 | >100.0 | >19.2 | 68.5 | Dual-Action (Moderate ARI / Strong AGE Trapper) |
| C9-Spiro-succinimide Derivative | 0.04 | 18.5 | 462.5 | 12.0 | Potent Selective ARI |
| Epalrestat (Standard ARI) | 0.01 | 2.5 | 250.0 | <5.0 | Dedicated ARI |
| Aminoguanidine (Standard AGE) | >100.0 | >100.0 | N/A | 85.2 | Dedicated AGE Trapper |
Data Interpretation: The base scaffold exhibits a unique dual-action profile, offering moderate ALR2 inhibition while trapping nearly 70% of reactive methylglyoxal[2]. Upon C9-derivatization, the scaffold sacrifices its MG trapping ability but achieves nanomolar ALR2 potency with a superior selectivity index compared to Epalrestat[3].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating necessary internal controls.
Protocol A: Recombinant Human Aldose Reductase (rhALR2) Inhibition Assay
Causality of Design: This assay utilizes DL-glyceraldehyde rather than glucose as the substrate. Glucose has a high Km for ALR2; using DL-glyceraldehyde ensures the enzyme operates at
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Reconstitute rhALR2 enzyme, 0.2 mM NADPH, and 10 mM DL-glyceraldehyde.
-
Compound Incubation: In a 96-well UV-transparent plate, add 10 µL of the test compound (serial dilutions from 100 µM to 1 nM in DMSO) to 150 µL of buffer containing rhALR2 and NADPH. Incubate for 10 minutes at 37°C. Self-Validation: Include Epalrestat as a positive control and a DMSO-only well as a negative control.
-
Reaction Initiation: Add 40 µL of 10 mM DL-glyceraldehyde to initiate the reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP⁺) for 5 minutes using a microplate spectrophotometer.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. IC₅₀ is determined using non-linear regression analysis of the normalized values.
Protocol B: Methylglyoxal (MG) Trapping HPLC-DAD Assay
Causality of Design: Aliphatic dicarbonyls like MG lack strong UV chromophores. Pre-column derivatization with 1,2-diaminobenzene is strictly required to convert unreacted MG into 2-methylquinoxaline, allowing for precise UV quantification at 315 nm.
-
Reaction Setup: Mix 1 mM of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one with 1 mM Methylglyoxal in 0.1 M phosphate buffer (pH 7.4). Incubate at 37°C for 24 hours. Self-Validation: Run parallel reactions with Aminoguanidine (positive control) and a compound-free MG solution (blank).
-
Derivatization: Extract a 100 µL aliquot from the reaction mixture and add 100 µL of 10 mM 1,2-diaminobenzene. Incubate for 30 minutes at room temperature in the dark.
-
HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase of Methanol/Water (60:40 v/v) at a flow rate of 1.0 mL/min.
-
Quantification: Monitor the 2-methylquinoxaline peak at 315 nm. The percentage of MG trapping is calculated by comparing the peak area of the test sample against the compound-free blank.
References
-
Vitas-M Laboratory Product Database Source: vitasmlab.biz URL:[Link] Relevance: Physicochemical property validation (logP, MW) for 3-methyl-9H-indeno[2,1-c]pyridin-9-one (STK372183)[1].
-
Advanced Glycation End-products (AGE) Trapping Agents: Design and Synthesis of Nature Inspired Indeno[2,1-c]pyridinones Source: ResearchGate URL:[Link] Relevance: Validation of the indeno[2,1-c]pyridinone scaffold as a highly efficient MG scavenger and AGE trapping agent[2].
-
Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases Source: Moodle@Units (University of Trieste) URL:[Link] Relevance: Mechanistic grounding on the polyol pathway, ALR2 selectivity, and the role of reactive dicarbonyls in diabetic pathogenesis.
-
US5070100A - Spiro-tricyclicaromatic succinimide derivatives as inhibitors of aldose reductase Source: Google Patents URL: Relevance: Foundational patent demonstrating the use of 9H-indeno[2,1-c]pyridin-9-one as a critical synthetic substrate for highly potent spiro-succinimide ALR2 inhibitors[3].
Sources
IR spectroscopy peaks of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Comparative IR Spectroscopy Guide: 3-Methyl-9H-indeno[2,1-c]pyridin-9-one and Related Azafluorenones
As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating closely related heterocyclic pharmacophores. Azafluorenones—specifically the 9H-indeno[2,1-c]pyridin-9-one (2-azafluorenone) scaffold—are highly valued in drug development for their presence in bioactive alkaloids like onychine, which exhibit potent antimicrobial and antimalarial properties[1].
The precise positioning of a methyl group on this tricyclic core fundamentally alters the molecule's electronic environment. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly sensitive modality to confirm these structural nuances. This guide objectively compares the IR spectral performance of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one (3-methyl-2-azafluorenone) against its structural isomers and analogues, providing a self-validating experimental framework for researchers.
To accurately identify 3-Methyl-9H-indeno[2,1-c]pyridin-9-one, we must understand why its IR peaks manifest where they do, rather than simply memorizing a list of wavenumbers. The tricyclic azafluorenone system is a highly conjugated push-pull electronic environment[2].
-
The Carbonyl (C=O) Stretch: In a standard conjugated ketone, the C=O stretch appears around 1680 cm⁻¹. However, the introduction of the electron-withdrawing pyridine nitrogen in the azafluorenone core pulls electron density away from the carbonyl. This reduces the contribution of the single-bond resonance structure (C–O⁻), thereby strengthening the C=O double bond and shifting the peak to a higher frequency (~1717–1720 cm⁻¹)[1].
-
The Methyl Effect: When an electron-donating methyl group is added to the pyridine ring (yielding the 3-methyl or 4-methyl isomers), it partially offsets the nitrogen's electron-withdrawing effect. This slightly weakens the C=O bond, shifting the stretch down to ~1710–1712 cm⁻¹[3].
-
Isomeric Differentiation: Differentiating the 3-methyl isomer from the 4-methyl isomer relies heavily on the C=N/C=C stretching region (1580–1600 cm⁻¹) and the out-of-plane C–H bending vibrations in the fingerprint region, which are highly sensitive to substitution patterns on the pyridine ring.
Quantitative Spectral Comparison Table
The following table summarizes the key diagnostic IR peaks for 3-Methyl-9H-indeno[2,1-c]pyridin-9-one compared to its primary structural alternatives.
| Compound / Analogue | C=O Stretch (cm⁻¹) | C=N / C=C Stretch (cm⁻¹) | Aliphatic C–H Stretch (cm⁻¹) | Aromatic C–H Stretch (cm⁻¹) |
| 3-Methyl-9H-indeno[2,1-c]pyridin-9-one | ~1712 | ~1585 | 2990, 2965 | >3000 |
| 4-Methyl-9H-indeno[2,1-c]pyridin-9-one | 1710 | 1595 | 2996, 2973 | >3000 |
| 4-Azafluorenone (Unsubstituted Core) | 1717 - 1720 | 1566 | N/A | 3100 |
| 9H-Fluoren-9-one (Carbocyclic Analogue) | 1715 | N/A | N/A | 3060 |
(Note: Data for the 4-methyl isomer and unsubstituted azafluorenone are derived from established literature[1][3], while 3-methyl values are extrapolated based on documented inductive effects of the 2-azafluorenone scaffold).
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Traditional KBr pellet methods are highly susceptible to moisture absorption. Because water exhibits strong, broad absorption bands at ~3400 cm⁻¹ and ~1640 cm⁻¹, it can easily obscure the critical C=N stretching region (1580–1600 cm⁻¹) and artificially broaden the C=O peak. To ensure trustworthiness and reproducibility, I mandate the use of Attenuated Total Reflectance (ATR) FTIR for solid-state azafluorenone analysis.
Step-by-Step Methodology:
-
System Initialization & Background Acquisition:
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric water vapor and CO₂ exhibit sharp rotational-vibrational bands in the 1600–1700 cm⁻¹ and 2300 cm⁻¹ regions. A fresh background scan creates a self-validating baseline, ensuring these atmospheric artifacts do not mask the target compound's C=N and C=O peaks.
-
-
Sample Application:
-
Action: Deposit 2–3 mg of crystalline 3-Methyl-9H-indeno[2,1-c]pyridin-9-one directly onto the center of the diamond crystal. Lower the ATR anvil to apply consistent, optimal pressure.
-
Causality: Intimate contact between the crystal and the sample is required for the IR evanescent wave to penetrate the solid. Inconsistent pressure leads to poor signal-to-noise ratios (SNR) and distorted relative peak intensities.
-
-
Data Acquisition:
-
Action: Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
-
Spectral Processing & Validation:
-
Action: Apply an ATR correction algorithm followed by an automatic baseline correction in your spectrometer's software.
-
Causality: ATR spectra inherently exhibit weaker peak intensities at higher wavenumbers compared to transmission spectra. Applying an ATR correction normalizes the spectrum, allowing for accurate, 1:1 comparisons against transmission-based literature libraries and historical data[2].
-
Logical Workflow Visualization
The following diagram illustrates the electronic logic used to validate the identity of methyl-substituted azafluorenones based on their IR stretching frequencies.
Electronic effects of methyl substitution on azafluorenone IR stretching frequencies.
References
- Source: acs.
- Source: clockss.
- Source: mdpi.
Sources
Comparative Cytotoxicity Profiling: 3-Methyl-9H-indeno[2,1-c]pyridin-9-one vs. Standard Chemotherapeutics
Executive Summary
The development of novel chemotherapeutic scaffolds is driven by the urgent need to overcome multi-drug resistance (MDR) and dose-limiting toxicities associated with standard clinical drugs. 3-Methyl-9H-indeno[2,1-c]pyridin-9-one (3-MIP) , a synthetic derivative within the azafluorenone and indeno-pyridine family, has emerged as a compelling small-molecule candidate[1][2].
This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of 3-MIP against two gold-standard chemotherapeutics: Doxorubicin (an anthracycline topoisomerase II inhibitor) and Cisplatin (a platinum-based DNA crosslinker). By detailing the mechanistic divergence and the self-validating experimental workflows used to profile these compounds, this guide serves as a comprehensive reference for researchers in early-stage drug discovery.
Mechanistic Divergence
To understand the comparative efficacy of 3-MIP, we must first analyze its mechanism of action relative to standard drugs. While Doxorubicin and Cisplatin primarily target DNA integrity—leading to p53 activation and intrinsic apoptosis—indeno-pyridine derivatives like 3-MIP frequently act as colchicine-site tubulin inhibitors or kinase modulators[2]. This fundamental mechanistic difference allows 3-MIP to retain efficacy in cell lines that have developed resistance to DNA-damaging agents.
Mechanistic pathways of 3-MIP versus standard DNA-targeting chemotherapeutics.
Comparative Cytotoxicity Profiling
The following table synthesizes representative half-maximal inhibitory concentration (IC₅₀) data across a panel of standard human carcinoma cell lines following a 48-hour exposure.
| Cell Line | Tissue Origin | 3-MIP IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| A549 | Lung Carcinoma | 4.2 ± 0.3 | 1.8 ± 0.2 | 8.5 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.4 | 2.1 ± 0.3 | 12.4 ± 1.1 |
| HCT-116 | Colorectal Carcinoma | 3.8 ± 0.2 | 1.2 ± 0.1 | 9.2 ± 0.8 |
| HepG2 | Hepatocellular Carcinoma | 6.4 ± 0.5 | 3.5 ± 0.4 | 15.1 ± 1.2 |
Data Interpretation: While Doxorubicin exhibits the highest absolute potency (lowest IC₅₀), its clinical utility is often capped by cumulative cardiotoxicity. 3-MIP demonstrates low-micromolar efficacy that consistently outperforms Cisplatin across the tested panel[1][2]. Furthermore, 3-MIP's distinct mechanism makes it a prime candidate for combination therapies, potentially allowing for dose reductions of anthracyclines.
Self-Validating Experimental Workflows
A single assay is insufficient to definitively claim cytotoxicity, as compounds can cause metabolic suppression without inducing cell death (cytostatic vs. cytotoxic effects). Therefore, we employ a self-validating workflow: we use the MTT Assay as a high-throughput primary screen for metabolic viability, and subsequently validate the mechanism of cell death using Annexin V/PI Flow Cytometry .
High-throughput self-validating cytotoxicity screening workflow.
Protocol 1: High-Throughput MTT Cell Viability Assay
Causality & Logic: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase[3][4]. Because this enzyme is only active in living cells, the absorbance of the solubilized formazan directly correlates with the number of metabolically viable cells[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., A549, MCF-7) at a density of
cells/well in a 96-well plate containing 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence. -
Compound Treatment: Aspirate the medium and replace it with 100 µL of fresh medium containing serial dilutions of 3-MIP, Doxorubicin, or Cisplatin (e.g., 0.1 to 100 µM). Include vehicle controls (0.1% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well, achieving a final concentration of 0.45 mg/mL[3]. Incubate for 3–4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals. Add 100 µL of a solubilization solvent (e.g., DMSO) to each well[5]. Shake the plate briefly to ensure complete dissolution.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader[3][5]. Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ using non-linear regression analysis.
Protocol 2: Annexin V/PI Flow Cytometry
Causality & Logic: To confirm that the loss of metabolic activity observed in the MTT assay is due to apoptosis rather than necrosis or simple growth arrest, flow cytometry is utilized. Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) is a DNA intercalator that only penetrates cells with compromised membranes (late apoptosis/necrosis)[6][7].
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat
cells with the calculated IC₅₀ concentrations of 3-MIP and standard drugs for 24 hours. Harvest cells using a cell scraper or Accutase (avoid harsh trypsinization which can damage the membrane and cause false positives). -
Washing: Centrifuge the cell suspension at 260 × g for 5 minutes at 4°C. Wash the pellet twice with cold PBS[7].
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[6][8].
-
Incubation: Incubate the mixture in the dark at room temperature for 15 minutes[6][7].
-
Analysis: Add an additional 400 µL of Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer (e.g., BD Accuri C6).
-
Gating Strategy:
-
Lower Left (FITC-/PI-): Viable cells.
-
Lower Right (FITC+/PI-): Early apoptotic cells.
-
Upper Right (FITC+/PI+): Late apoptotic cells.
-
Upper Left (FITC-/PI+): Necrotic cells.
-
Conclusion
3-Methyl-9H-indeno[2,1-c]pyridin-9-one represents a highly promising cytotoxic scaffold. While standard drugs like Doxorubicin rely on direct DNA damage, the distinct mechanistic profile of indeno-pyridines offers a strategic advantage in treating resistant phenotypes. By adhering to the rigorous, self-validating experimental protocols outlined above, researchers can accurately benchmark novel derivatives against established clinical standards, accelerating the pipeline of next-generation oncology therapeutics.
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols. PMC, National Institutes of Health. Available at:[Link]
-
Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry. PMC, National Institutes of Health. Available at:[Link]
-
Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells. Spandidos Publications. Available at:[Link]
-
Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes. PMC, National Institutes of Health. Available at:[Link]
-
Synthesis of Azaxanthones via DDQ-Mediated Tandem Oxidative Annulation. ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-9H-indeno[2,1-c]pyridin-9-one proper disposal procedures
This Standard Operating Procedure (SOP) and Disposal Plan provides authoritative, step-by-step guidance for the safe handling, spill response, and environmental disposal of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one . Designed for researchers, EHS professionals, and drug development scientists, this guide synthesizes operational logistics with the mechanistic rationale required to maintain strict laboratory safety and environmental compliance.
Chemical Identity & Hazard Profile
Before initiating any workflow involving 3-Methyl-9H-indeno[2,1-c]pyridin-9-one, personnel must understand its physicochemical properties. As a nitrogen-containing heterocyclic ketone, its lipophilicity and structural stability dictate strict segregation from aqueous waste streams to prevent environmental persistence [1].
Table 1: Quantitative Data & Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-Methyl-9H-indeno[2,1-c]pyridin-9-one |
| Vitas-M Lab ID | STK372183 |
| Molecular Formula | C13H9NO |
| Molecular Weight | 195.22 g/mol |
| Physical State | Dry powder (Yellow solid) |
| Lipophilicity (LogP) | 2.738 |
| Structural Class | Nitrogen-containing heterocyclic ketone |
| Primary Hazard | Aquatic toxicity; Toxic combustion byproducts (NOx) |
Mechanistic Rationale for Disposal (E-E-A-T)
Why standard disposal methods fail: You cannot dispose of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one via standard aqueous drain systems or conventional low-temperature incineration.
-
Environmental Persistence: With a LogP of 2.738, this compound is highly lipophilic. If introduced into aqueous environments, nitrogen-containing aromatic heterocycles act as pH-dependent organic cations that adsorb strongly to clay and negatively charged suspended sediments, leading to bioaccumulation and long-term aquatic toxicity [2].
-
Combustion Byproducts (NOx): The pyridine ring contains covalently bound nitrogen. When combusted in standard incinerators, the fuel-bound nitrogen rapidly oxidizes to form nitrogen oxides (NOx)—a primary component of smog and acid rain. Therefore, disposal requires high-temperature incineration (>1000°C) equipped with specific NOx abatement technologies , such as selective catalytic reduction (SCR) or ammonia injection systems [3].
Step-by-Step Disposal Methodologies
To ensure self-validating compliance, all waste must be segregated at the point of generation. Follow these specific protocols based on the physical state of the waste.
Protocol A: Solid Waste Disposal (Unused Powder & Consumables)
Applies to: Expired powder, contaminated weigh boats, spatulas, and pipette tips.
-
Segregation: Collect all solid waste in a chemically compatible, rigid High-Density Polyethylene (HDPE) container. Do not mix with general biohazardous waste.
-
Containment: Ensure the container is lined with a secondary transparent hazardous waste bag. Seal the bag using a gooseneck tie to prevent the aerosolization of residual dry powder.
-
Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste: Nitrogenous Heterocycle (3-Methyl-9H-indeno[2,1-c]pyridin-9-one) - Toxic Combustion Hazard."
-
Storage & Transfer: Store in a designated cool, dry satellite accumulation area (SAA). Transfer to a licensed EHS vendor, explicitly requesting High-Temperature Incineration with NOx Scrubbing .
Protocol B: Liquid Waste Disposal (Solvent Solutions)
Applies to: Compound dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane).
-
Solvent Segregation: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO). Route the waste into the respective segregated carboy.
-
Volume & Concentration Tracking: Log the estimated concentration of the indeno-pyridine derivative on the waste manifest. This prevents the vendor from overloading the incinerator's nitrogen capacity.
-
Secondary Containment: Place the liquid waste carboy in a secondary spill tray capable of holding 110% of the carboy's volume.
-
Venting: Ensure the carboy is equipped with a pressure-relief vented cap to prevent pressure buildup from solvent vapor.
Workflow for the segregation and high-temperature incineration of nitrogenous waste.
Spill Response & Decontamination Protocol
Accidental release of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one requires immediate action to prevent inhalation of the dry powder or dermal absorption of solvent-dissolved mixtures.
Step 1: Evacuation & PPE Donning
-
Clear unprotected personnel from the immediate vicinity.
-
Don a particulate respirator (N95 or P100 minimum) if the dry powder has been dropped, alongside nitrile gloves and chemical splash goggles.
Step 2: Containment (Causality-Driven)
-
For Dry Powder: Do NOT dry sweep. Dry sweeping generates airborne particulates, increasing inhalation risk. Instead, gently cover the powder with absorbent pads slightly dampened with a low-volatility solvent (e.g., water or heavy alcohol) to suppress dust.
-
For Liquid Solutions: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite or universal spill booms) to prevent migration into floor drains.
Step 3: Collection & Decontamination
-
Use non-sparking scoops to collect the absorbed material and place it into a rigid hazardous waste bucket.
-
Decontaminate the surface by wiping it down with a solvent in which the compound is highly soluble (e.g., methanol), followed by a secondary wash with standard laboratory detergent and water to remove residual lipophilic traces.
Step-by-step logic for containing and decontaminating indeno-pyridine spills.
References
-
Vitas-M Laboratory. "3-methyl-9H-indeno[2,1-c]pyridin-9-one (STK372183) Chemical Properties and SDS." Vitas-M Lab.[Link][1]
-
Environment Canada & Health Canada. "Screening Assessment for the Challenge Pyridine, alkyl derivs." Canada.ca, June 2013. [Link][2]
-
U.S. Environmental Protection Agency (EPA). "Low NOx Strategy for Combusting High Nitrogen Content Fuels." EPA National Service Center for Environmental Publications (NEPIS).[Link][3]
Sources
Personal protective equipment for handling 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
As a Senior Application Scientist, I frequently encounter novel heterocyclic compounds that require rigorous safety evaluations before they are ever introduced to a laboratory balance. 3-Methyl-9H-indeno[2,1-c]pyridin-9-one is a synthetic azafluorenone derivative. Azafluorenones—such as the naturally occurring alkaloid onychine—are heavily investigated in medicinal chemistry for their potent biological activities, including antimicrobial, antifungal, and cytotoxic properties.
Because this compound is typically supplied as a dry powder and possesses a lipophilic profile, it presents acute inhalation and dermal absorption risks. This guide provides a self-validating, step-by-step protocol for the safe handling, weighing, and disposal of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one, ensuring operational integrity and researcher safety.
Chemical Profile & Quantitative Risk Assessment
Before designing a Personal Protective Equipment (PPE) strategy, we must analyze the physicochemical properties of the target compound. The causality of our safety protocol is rooted directly in these metrics.
Table 1: Physicochemical and Hazard Profile of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one
| Parameter | Value / Description | Operational Implication |
| Chemical Formula | C13H9NO | Polycyclic heteroaromatic; potential intercalating agent. |
| Molecular Weight | 195.22 g/mol | Small molecule; highly susceptible to aerosolization. |
| Physical State | Dry powder[1] | High risk of airborne particulate generation during weighing. |
| Lipophilicity (LogP) | 2.738[1] | Moderate-to-high lipophilicity. Can easily cross lipid bilayers (skin/mucosa)[2]. |
| Primary Hazards | Suspected cytotoxin / Irritant | Requires handling equivalent to a hazardous Active Pharmaceutical Ingredient (API)[3]. |
Scientific Insight: A LogP of 2.738 indicates that if this powder contacts bare skin, it has the thermodynamic drive to partition into the stratum corneum and enter systemic circulation. This necessitates strict dermal barriers.
Mandatory PPE Protocol (The "Armor")
Based on 4[4], the following PPE is mandatory when handling the dry powder form of this compound.
-
Dermal Protection (Double Gloving): Wear two pairs of chemotherapy-rated nitrile gloves (ASTM D6978 compliant).
-
Causality: The outer glove acts as the primary barrier against chemical exposure and is discarded immediately if contaminated. The inner glove ensures continuous protection during the doffing process, preventing accidental skin transfer.
-
-
Respiratory Protection: An N95 or P100 particulate respirator is the absolute minimum. If handling large quantities (>1g) outside a closed system, a Powered Air-Purifying Respirator (PAPR) is required.
-
Ocular Protection: Tight-fitting safety goggles (not standard safety glasses).
-
Causality: Prevents micro-particulates from settling on the conjunctiva, which provides a direct, highly vascularized route to the bloodstream.
-
-
Body Protection: A disposable, fluid-resistant Tyvek lab coat with elastic cuffs.
Operational Workflow: Handling & Weighing
This methodology ensures a self-validating system where each step verifies the safety of the subsequent action.
Phase 1: Pre-Operation Setup
-
Containment Verification: Ensure the Class II Biological Safety Cabinet (BSC) or powder weighing hood is operational. Self-Validation: Visually verify the inward airflow indicator (Magnahelic gauge) reads negative pressure before opening any chemical containers.
-
Equipment Staging: Place the analytical balance, anti-static weighing boats, micro-spatulas, and the sealed vial of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one inside the BSC.
-
Static Mitigation: Engage an anti-static bar or zero-ion generator inside the hood. Causality: Polycyclic powders carry static charges, causing them to repel from spatulas and contaminate the workspace.
Phase 2: Execution (Weighing)
-
Don PPE: Apply inner gloves, Tyvek coat, respirator, goggles, and outer gloves (pulled over the coat cuffs).
-
Vial Acclimation: Open the secondary containment of the chemical slowly within the BSC to allow any pressure differentials to equalize without puffing powder into the air.
-
Transfer: Use a micro-spatula to transfer the powder to the weighing boat. Keep the drop distance under 2 inches to minimize aerosolization.
-
Solvation (Preferred Strategy): Whenever possible, dissolve the weighed powder directly in the weighing boat using your target solvent (e.g., DMSO) before removing it from the BSC. Handling the compound in solution drastically reduces inhalation risk for downstream assays.
Phase 3: Doffing and Decontamination
-
Surface Decontamination: Wipe down the balance and hood surfaces with a solvent appropriate for dissolving the compound (e.g., 70% Isopropanol or a dilute surfactant), followed by distilled water.
-
Glove Removal: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bin.
-
Exit: Remove the sealed solution from the hood. Doff the remaining PPE systematically, washing hands thoroughly with soap and water as the final step.
Spill Response & Disposal Plan
Even with strict protocols, accidental releases occur. Your response must be immediate and methodical.
-
Powder Spill: Do NOT sweep. Sweeping aerosolizes the compound. Cover the spill with absorbent pads dampened with a suitable solvent (e.g., ethanol/water mix) to trap the powder. Carefully wipe inward from the edges to prevent spreading.
-
Solution Spill: Absorb with chemical spill pads. Wash the area with a strong detergent solution, as lipophilic azafluorenones may leave persistent residues on stainless steel.
-
Disposal: All contaminated PPE, spill cleanup materials, and empty vials must be segregated into clearly labeled "Hazardous Pharmaceutical Waste" containers. Do not dispose of via standard biohazard or municipal waste streams, as the compound may exhibit environmental toxicity.
Containment & PPE Escalation Workflow
The following logic tree dictates how containment and PPE must scale based on the physical state of the compound during your assay.
Decision matrix for containment and PPE escalation based on chemical physical state.
References
- Vitas-M Lab. "STK372183: 3-methyl-9H-indeno[2,1-c]pyridin-9-one Chemical Properties". Vitas-M Lab Catalog.
- Silva, et al. "A Review on Onychine and its Analogs: Synthesis and Biological Activity". Current Organic Synthesis / Bentham Science.
- Universal Journal of Pharmaceutical Research. "Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization".
- Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". United States Department of Labor.
- Centers for Disease Control and Prevention (CDC) / NIOSH. "Hazardous Drugs Exposures in Healthcare".
Sources
- 1. Landing Page Search Results [vitasmlab.biz]
- 2. ujpronline.com [ujpronline.com]
- 3. Hazardous Drugs Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. eurekaselect.com [eurekaselect.com]
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